SARS-CoV-2-IN-25 disodium
Description
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Properties
Molecular Formula |
C58H46Na2O8P2 |
|---|---|
Molecular Weight |
978.9 g/mol |
IUPAC Name |
disodium;[22-[oxido(2-phenylethoxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 2-phenylethyl phosphate |
InChI |
InChI=1S/C58H48O8P2.2Na/c59-67(60,63-21-19-31-11-3-1-4-12-31)65-57-53-49-29-51(47-27-43-39-23-37(41(43)25-45(47)49)33-15-7-9-17-35(33)39)55(53)58(66-68(61,62)64-22-20-32-13-5-2-6-14-32)56-52-30-50(54(56)57)46-26-42-38-24-40(44(42)28-48(46)52)36-18-10-8-16-34(36)38;;/h1-18,25-28,37-40,49-52H,19-24,29-30H2,(H,59,60)(H,61,62);;/q;2*+1/p-2 |
InChI Key |
IOKWWIVPPWMPRS-UHFFFAOYSA-L |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of SARS-CoV-2-IN-25 Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
SARS-CoV-2-IN-25 disodium (B8443419), also known as Compound CP026, is a potent, broad-spectrum antiviral agent that demonstrates significant efficacy against SARS-CoV-2 and other enveloped viruses. This technical guide delineates the mechanism of action of SARS-CoV-2-IN-25 disodium, which functions as a molecular tweezer to disrupt the integrity of viral envelopes. By targeting the lipid bilayer, this compound offers a novel approach to antiviral therapy that is less susceptible to viral mutations in surface proteins. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Mechanism of Action: Viral Envelope Disruption
This compound is an advanced molecular tweezer, a supramolecular compound designed to interact with and destabilize lipid membranes. Its primary mechanism of action is the disruption of the viral envelope, a critical component for the infectivity of enveloped viruses like SARS-CoV-2.[1][2][3]
The molecular structure of this compound features a horseshoe-shaped hydrophobic cavity and phosphate (B84403) groups, which are further modified with lipid anchors. This unique architecture allows the molecule to engage in a multi-step process leading to viral inactivation:
-
Binding to the Viral Membrane: The tweezer molecule initially binds to the head groups of phospholipids (B1166683) in the viral envelope.[3][4]
-
Insertion of Lipid Anchors: The lipid anchors, which are aliphatic ester groups, insert into the hydrophobic core of the lipid bilayer. This insertion enhances the affinity and residence time of the tweezer at the viral membrane.[3][4]
-
Increased Membrane Tension: The presence of multiple tweezer molecules within the viral membrane increases its surface tension and rigidity.[3][4]
-
Membrane Disruption: The accumulated strain on the viral envelope leads to its disruption, causing a loss of viral infectivity.[3][4] Electron microscopy has revealed visible damage to the morphology of SARS-CoV-2 virions upon treatment, including a loss of sphericity and the appearance of notches in the viral envelope.[5]
This mechanism of direct physical disruption of the viral envelope makes the development of viral resistance less likely compared to antivirals that target specific viral proteins, which can mutate over time.
Quantitative Data Summary
The antiviral and cytotoxic activities of this compound have been quantified through a series of in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 | SARS-CoV-2 Spike Pseudoparticle Transduction | 1.6 µM | [6] |
| IC50 | SARS-CoV-2 (live virus) | 1.8 µM | [6] |
| IC50 | Influenza A Virus (IAV) | 11.6 µM | [6] |
| IC50 | Measles Virus (MeV) | 1.9 µM | [6] |
| IC50 | Human Immunodeficiency Virus type 1 (HIV-1) | 1.5 µM | [6] |
| EC50 | Liposome (B1194612) Disruption | 2.6 µM | [6] |
| CC50 | Caco-2 cells | 117.9 µM | [6] |
Experimental Protocols
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay evaluates the ability of this compound to inhibit the entry of pseudoviruses carrying the SARS-CoV-2 spike protein into host cells.
Materials:
-
HEK293T cells
-
Lentiviral vector encoding luciferase and pseudotyped with SARS-CoV-2 Spike protein
-
Caco-2 cells (or other susceptible cell lines)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus-Compound Incubation: Incubate the SARS-CoV-2 pseudovirus with the different concentrations of this compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the Caco-2 cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
Liposome Disruption Assay
This assay directly measures the ability of this compound to disrupt lipid bilayers using synthetic liposomes encapsulating a fluorescent dye.
Materials:
-
Lipids for liposome preparation (e.g., DOPC, sphingomyelin, cholesterol)
-
Fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration
-
Size-exclusion chromatography column
-
This compound
-
Buffer solution
-
96-well plates
-
Fluorometer
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion, encapsulating the fluorescent dye.
-
Purification: Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.
-
Compound Incubation: Incubate the purified liposomes with serial dilutions of this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at an appropriate excitation and emission wavelength. Disruption of the liposomes causes the dye to leak out and become de-quenched, resulting in an increase in fluorescence.
-
Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting the percentage of dye leakage against the log of the compound concentration.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of SARS-CoV-2 envelope disruption by this compound.
Experimental Workflow: Pseudovirus Neutralization Assay
Caption: Workflow for the SARS-CoV-2 pseudovirus neutralization assay.
Experimental Workflow: Liposome Disruption Assay
Caption: Workflow for the liposome disruption assay.
References
The Discovery and Development of SARS-CoV-2-IN-25 Disodium: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of SARS-CoV-2-IN-25 disodium (B8443419), a novel antiviral candidate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction
SARS-CoV-2-IN-25 disodium, also identified as Compound CP026, is a potent inhibitor of SARS-CoV-2 entry into host cells.[1][2][3] It belongs to a class of compounds known as "molecular tweezers," which are designed to interact with and disrupt the lipid envelopes of viruses. This broad-spectrum antiviral approach presents a promising strategy against a range of enveloped viruses.[1][4]
Discovery and Development
The development of this compound stemmed from a structure-activity relationship study aimed at enhancing the antiviral efficacy of a parent molecular tweezer, CLR01.[4][5][6] Researchers synthesized a series of 34 advanced molecular tweezers by introducing aliphatic or aromatic ester groups onto the phosphate (B84403) moieties of CLR01.[4][5] This strategic modification was designed to improve the interaction of the compounds with the lipid bilayers of viral envelopes, thereby increasing their ability to disrupt the membranes and neutralize the virus.[4][6] Compound CP026 emerged from this systematic optimization as a lead candidate with significantly enhanced antiviral properties.[1]
Mechanism of Action
This compound exerts its antiviral effect through a biophysical mechanism of action, rather than by targeting a specific viral or host protein. As a molecular tweezer, it binds to the lipid head groups of the phospholipids (B1166683) in the viral envelope.[4] This interaction leads to insertion into the lipid bilayer, which in turn increases the surface tension of the membrane, causing disruption and a loss of viral infectivity.[4] This mechanism of action is not specific to SARS-CoV-2 but is effective against a variety of enveloped viruses, highlighting its potential as a broad-spectrum antiviral agent.[1][4]
Caption: Mechanism of action of this compound.
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been quantified through various in vitro assays. The data is summarized in the tables below.
Table 1: Antiviral Activity of this compound
| Virus | Assay | IC50 (μM) |
| SARS-CoV-2 | Spike Pseudoparticle Transduction | 1.6[1] |
| SARS-CoV-2 | Infectious Virus | 1.8[1] |
| Influenza A Virus (IAV) | - | 11.6[1] |
| Measles Virus (MeV) | - | 1.9[1] |
| HIV-1 | - | 1.5[1] |
Table 2: Cytotoxicity and Liposome Inhibition of this compound
| Parameter | Cell Line / System | Value (μM) |
| CC50 | Caco2 cells | 117.9[1] |
| EC50 (Liposome Inhibition) | Liposomes | 2.6[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.
SARS-CoV-2 Spike Pseudoparticle Transduction Assay
This assay is a critical tool for evaluating the entry inhibitors of SARS-CoV-2 in a BSL-2 laboratory setting.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 spike protein-mediated viral entry.
Methodology:
-
Cell Line Maintenance: 293T cells engineered to express the human ACE2 receptor (293T-ACE2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Pseudovirus Production: Lentiviral particles are pseudotyped with the SARS-CoV-2 Spike protein. This is achieved by co-transfecting 293T cells with a lentiviral backbone plasmid (e.g., encoding luciferase), a packaging plasmid, and a plasmid expressing the SARS-CoV-2 Spike protein. The supernatant containing the pseudoparticles is harvested 48-72 hours post-transfection.
-
Neutralization Assay:
-
293T-ACE2 cells are seeded in 96-well plates.
-
Serial dilutions of this compound are prepared.
-
The diluted compound is incubated with the SARS-CoV-2 pseudovirus for 1 hour at 37°C.
-
The compound-virus mixture is then added to the 293T-ACE2 cells.
-
-
Data Analysis: After 48-72 hours of incubation, the luciferase activity in the cells is measured using a luminometer. The relative light units (RLUs) are normalized to the untreated virus control, and the IC50 value is calculated by fitting the dose-response curve.
Caption: Workflow for the SARS-CoV-2 pseudoparticle neutralization assay.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes 50% reduction in cell viability (CC50).
Methodology:
-
Cell Seeding: Caco2 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
Conclusion
This compound represents a significant advancement in the development of broad-spectrum antiviral agents. Its unique mechanism of action, targeting the viral envelope, makes it a resilient candidate against viral mutations that affect protein targets. The favorable in vitro activity and selectivity index warrant further investigation and development of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced Molecular Tweezers with Lipid Anchors against SARS-CoV-2 and Other Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
Technical Guide: SARS-CoV-2-IN-25 Disodium as a Spike Protein Transduction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of SARS-CoV-2-IN-25 disodium (B8443419), a potent inhibitor of SARS-CoV-2 spike protein-mediated pseudoparticle transduction. This small molecule has demonstrated significant in vitro efficacy in inhibiting the entry of SARS-CoV-2 pseudoviruses and other enveloped viruses. Its mechanism of action is attributed to its function as a "molecular tweezer," which disrupts the integrity of lipid bilayers, leading to the destabilization of the viral envelope. This guide details the quantitative inhibitory and cytotoxic data, provides in-depth experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Core Compound Data
SARS-CoV-2-IN-25 disodium has been evaluated for its inhibitory activity against SARS-CoV-2 pseudovirus transduction, its cytotoxic effects on host cells, and its ability to disrupt lipid membranes. The key quantitative data are summarized below.
| Parameter | Value | Cell Line / System | Description |
| IC50 | 1.6 µM | SARS-CoV-2 Spike Pseudoparticle Transduction | Concentration for 50% inhibition of pseudovirus entry.[1] |
| CC50 | 117.9 µM | Caco-2 cells | Concentration for 50% reduction in cell viability.[1] |
| EC50 | 2.6 µM | Liposome (B1194612) Inhibition | Concentration for 50% effective disruption of liposomes.[1] |
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
The compound has also demonstrated broad-spectrum antiviral activity against other enveloped viruses.
| Virus | IC50 |
| SARS-CoV-2 | 1.8 µM |
| Influenza A Virus (IAV) | 11.6 µM |
| Measles Virus (MeV) | 1.9 µM |
| Human Immunodeficiency Virus 1 (HIV-1) | 1.5 µM |
Table 2: Broad-Spectrum Antiviral Activity of this compound [1]
Mechanism of Action: A Molecular Tweezer Approach
This compound functions as a molecular tweezer, a supramolecular host-guest system that interacts with lipid membranes.[2][3] Instead of binding to a specific viral protein, it targets the lipid envelope of the virus. This interaction increases the surface tension of the viral membrane, leading to its disruption and subsequent loss of viral infectivity.[2][3] This mechanism explains its broad-spectrum activity against various enveloped viruses.
Experimental Protocols
SARS-CoV-2 Spike Pseudoparticle Transduction Inhibition Assay
This assay evaluates the ability of this compound to inhibit the entry of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein into host cells. Inhibition is quantified by measuring the reduction in luciferase reporter gene expression.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).
-
Lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and carrying a luciferase reporter gene.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
96-well cell culture plates.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed HEK293T-hACE2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the pseudoviral particles with the different concentrations of the compound for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the virus-compound mixtures.
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
Cytotoxicity Assay in Caco-2 Cells (MTT Assay)
This assay determines the cytotoxicity of this compound on Caco-2 cells, a human colon adenocarcinoma cell line. Cell viability is assessed by measuring the metabolic activity of the cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Caco-2 cells.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
96-well cell culture plates.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
Microplate reader.
Protocol:
-
Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the compound to the cells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Liposome Disruption Assay
This assay measures the ability of this compound to disrupt the integrity of lipid bilayers, using liposomes as a model for the viral envelope. The release of a fluorescent dye encapsulated within the liposomes indicates membrane disruption.
Materials:
-
Large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein).
-
HEPES buffer.
-
96-well black plates.
-
This compound.
-
Triton X-100 (as a positive control for 100% lysis).
-
Fluorometer.
Protocol:
-
Prepare a suspension of LUVs in HEPES buffer.
-
Add the liposome suspension to the wells of a 96-well black plate.
-
Prepare serial dilutions of this compound in HEPES buffer.
-
Add the compound dilutions to the wells containing the liposomes.
-
Include a negative control (buffer only) and a positive control (Triton X-100 for complete lysis).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.
-
Calculate the percentage of dye release for each compound concentration relative to the positive and negative controls.
-
Determine the half-maximal effective concentration (EC50) by plotting the percentage of dye release against the log of the compound concentration.
Conclusion
This compound represents a promising antiviral candidate with a unique mechanism of action that targets the lipid envelope of SARS-CoV-2 and other enveloped viruses. Its potent in vitro activity and broad-spectrum nature make it a valuable tool for further research and development in the field of antiviral therapeutics. The provided data and protocols offer a solid foundation for researchers to investigate this compound and similar "molecular tweezers" as a novel strategy to combat viral infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advanced Molecular Tweezers with Lipid Anchors against SARS-CoV-2 and Other Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular tweezers – a new class of potent broad-spectrum antivirals against enveloped viruses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
In-Vitro Efficacy of SARS-CoV-2-IN-25 Disodium Against Viral Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the in-vitro efficacy of SARS-CoV-2-IN-25 disodium (B8443419), a novel antiviral candidate. SARS-CoV-2-IN-25 disodium, also identified as compound CP026, is a potent inhibitor of SARS-CoV-2 entry. Its mechanism of action is characterized by the disruption of the viral envelope, a broad-spectrum approach that holds potential for efficacy against various viral variants. This document provides a comprehensive overview of its antiviral activity, experimental protocols for its evaluation, and a visualization of its proposed mechanism.
Introduction
This compound is a member of a class of compounds known as "molecular tweezers," which are supramolecular agents designed to interact with biological membranes. Specifically, it has been developed as an "Advanced Molecular Tweezer with Lipid Anchors" to enhance its interaction with and disruption of viral envelopes. This direct, physical mechanism of action is a promising strategy for antiviral development, as it may be less susceptible to viral mutations in the spike protein, which are common in emerging variants of concern.
Mechanism of Action
This compound functions by directly targeting the lipid bilayer of the viral envelope. The "molecular tweezer" structure allows it to bind to the lipid head groups of the phospholipids (B1166683) in the viral membrane. The attached "lipid anchors" then insert into the viral membrane, increasing its surface tension and leading to the disruption of the envelope's integrity. This loss of the protective viral envelope results in the inactivation of the virus, preventing its entry into host cells.
Caption: Mechanism of viral entry inhibition by SARS-CoV-2-IN-25.
In-Vitro Efficacy Data
This compound has demonstrated potent antiviral activity in in-vitro assays. The primary measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the viral activity.
| Compound | Assay Type | Virus/Pseudoparticle | Cell Line | IC50 (µM) | Citation |
| SARS-CoV-2-IN-25 (CP026) | Spike Pseudoparticle Transduction | SARS-CoV-2 | Not Specified | 1.6 | [1] |
Further details on the in-vitro efficacy of this compound against specific SARS-CoV-2 variants of concern (e.g., Alpha, Beta, Delta, Omicron) are not available in the reviewed literature. The available data is based on pseudoparticle assays which utilize the spike protein of the original Wuhan strain.
Experimental Protocols
The in-vitro efficacy of this compound was primarily determined using a spike pseudoparticle transduction inhibition assay. This method allows for the safe evaluation of viral entry inhibitors in a BSL-2 laboratory setting.
Pseudoparticle Transduction Inhibition Assay
This assay measures the ability of a compound to inhibit the entry of pseudotyped viral particles, which carry the SARS-CoV-2 spike protein on their surface and a reporter gene (e.g., luciferase or GFP) in their genome.
Materials:
-
Cell Line: HEK293T cells stably expressing the human ACE2 receptor (HEK293T-hACE2).
-
Pseudoparticles: Lentiviral or VSV-based particles pseudotyped with the SARS-CoV-2 spike protein and encoding a luciferase reporter gene.
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Luciferase Assay Reagent: Commercially available kit for the detection of luciferase activity.
-
96-well plates: For cell culture and assay execution.
-
Luminometer: To measure luciferase activity.
Procedure:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Add the diluted compound to the cells in the 96-well plate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-compound control.
-
Infection: Add the SARS-CoV-2 spike pseudoparticles to each well. The amount of pseudoparticles should be optimized to produce a robust luciferase signal in the no-compound control wells.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by fitting the dose-response curve using a suitable software.
Caption: Workflow for the pseudoparticle transduction inhibition assay.
Conclusion
This compound presents a promising antiviral candidate with a novel mechanism of action that directly targets the viral envelope. Its potent in-vitro activity against SARS-CoV-2 pseudoparticles highlights its potential as a broad-spectrum antiviral agent. Further studies are warranted to evaluate its efficacy against a wider range of SARS-CoV-2 variants of concern and to understand its potential for in-vivo applications. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other viral entry inhibitors.
References
Liposomal Inhibition by SARS-CoV-2-IN-25 Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel enveloped viruses, such as SARS-CoV-2, necessitates the development of broad-spectrum antiviral agents. One promising strategy involves the physical disruption of the viral lipid envelope, a conserved feature among many pathogenic viruses. This technical guide provides an in-depth analysis of SARS-CoV-2-IN-25 disodium (B8443419), a molecular tweezer designed to inhibit viral entry by compromising the integrity of the viral membrane. We detail its mechanism of action, present its inhibitory and cytotoxicity data, and provide comprehensive experimental protocols for the key assays used to characterize its activity. This document serves as a resource for researchers in virology and drug development interested in this novel class of antiviral compounds.
Introduction
SARS-CoV-2-IN-25 disodium, also referred to as Compound CP026, is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction.[1][2][3] It belongs to a class of compounds known as "molecular tweezers," which are supramolecular agents designed to interact with specific molecular targets.[4] In the context of virology, this compound and its analogues have been shown to possess broad-spectrum antiviral activity against a range of enveloped viruses by directly targeting and disrupting their lipid envelopes.[1] This mechanism of action, which involves the physical destabilization of the viral membrane, presents a high barrier to the development of viral resistance compared to inhibitors that target specific viral proteins. This guide will explore the core inhibitory functions and the experimental basis for the characterization of this compound.
Mechanism of Action
The primary antiviral mechanism of this compound is the disruption of the viral lipid envelope. As a molecular tweezer, it is engineered to bind to the lipid head groups of the phospholipids (B1166683) that constitute the viral membrane. This interaction leads to an increase in the surface tension of the membrane, ultimately causing its disruption and a loss of viral infectivity.[4] This physical mechanism of action is distinct from many antiviral drugs that target specific viral enzymes or cellular pathways.
Quantitative Data Summary
The inhibitory and cytotoxic activities of this compound have been quantified through a series of in vitro assays. The following tables summarize the key findings.
Table 1: Antiviral Activity of this compound
| Target | Assay | IC50 (μM) |
| SARS-CoV-2 Spike Pseudoparticle Transduction | Pseudoparticle Neutralization Assay | 1.6[1] |
| SARS-CoV-2 | In-cell ELISA | 1.8[1] |
| Influenza A Virus (IAV) | Plaque Reduction Assay | 11.6[1] |
| Measles Virus (MeV) | Plaque Reduction Assay | 1.9[1] |
| Human Immunodeficiency Virus 1 (HIV-1) | Luciferase Reporter Assay | 1.5[1] |
Table 2: Liposomal Inhibition and Cytotoxicity
| Target/Cell Line | Assay | EC50/CC50 (μM) |
| Liposome (B1194612) | Calcein (B42510) Release Assay | 2.6 (EC50)[1] |
| Caco-2 cells | MTT Assay | 117.9 (CC50)[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
SARS-CoV-2 Spike Pseudoparticle Transduction Assay
This assay is used to determine the inhibitory effect of a compound on the entry of SARS-CoV-2 into host cells in a BSL-2 environment.
a) Production of Pseudotyped Lentiviral Particles:
-
HEK293T cells are co-transfected with a lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP), a plasmid encoding the SARS-CoV-2 spike protein, and packaging plasmids.
-
The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection.
-
The viral titer is determined using a standard assay, such as p24 ELISA or by infecting target cells and quantifying the reporter gene expression.
b) Neutralization Assay:
-
HEK293T cells stably expressing the human ACE2 receptor are seeded in 96-well plates.
-
Serial dilutions of this compound are prepared in cell culture medium.
-
A fixed amount of pseudotyped virus is incubated with the compound dilutions for 1 hour at 37°C.
-
The virus-compound mixture is then added to the ACE2-expressing cells.
-
After 48-72 hours of incubation, the reporter gene expression is quantified (e.g., by adding a luciferase substrate and measuring luminescence).
-
The IC50 value is calculated as the concentration of the compound that inhibits reporter gene expression by 50% compared to the untreated virus control.
Liposome Disruption Assay (Calcein Release Assay)
This assay measures the ability of a compound to disrupt the integrity of a lipid bilayer, mimicking its effect on a viral envelope.
-
Preparation of Calcein-Loaded Liposomes:
-
Lipids (e.g., a mixture of phosphatidylcholine and cholesterol) are dissolved in an organic solvent.
-
The solvent is evaporated to form a thin lipid film.
-
The film is hydrated with a solution containing a self-quenching concentration of calcein dye.
-
The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane to form unilamellar vesicles of a defined size.
-
Free, unencapsulated calcein is removed by size-exclusion chromatography.
-
-
Disruption Assay:
-
The calcein-loaded liposomes are diluted in a buffer.
-
Serial dilutions of this compound are added to the liposome solution in a 96-well plate.
-
The fluorescence intensity is monitored over time. Disruption of the liposomes causes the calcein to be released and diluted, leading to an increase in fluorescence as the self-quenching is relieved.
-
A positive control (e.g., a detergent like Triton X-100) is used to determine the maximum fluorescence corresponding to 100% liposome lysis.
-
The EC50 value is calculated as the concentration of the compound that causes 50% of the maximum calcein release.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Caco-2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
The cells are incubated with the compound for a specified period (e.g., 24-72 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces the metabolic activity of the cells by 50% compared to untreated control cells.
Conclusion
This compound represents a promising antiviral candidate with a novel mechanism of action that targets the lipid envelope of a broad range of viruses. Its potent inhibitory activity against SARS-CoV-2 pseudoparticle transduction, coupled with its demonstrated ability to disrupt liposomal membranes, supports its proposed mechanism. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for the further investigation and development of this and related molecular tweezers as next-generation antiviral therapeutics. The favorable selectivity index, as inferred from the IC50 and CC50 values, suggests a therapeutic window that warrants further preclinical evaluation.
References
In-Depth Technical Guide: The Antiviral Spectrum of SARS-CoV-2-IN-25 Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral spectrum and mechanism of action of SARS-CoV-2-IN-25 disodium (B8443419), a potent broad-spectrum antiviral agent. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Core Compound Profile: SARS-CoV-2-IN-25 Disodium
This compound, also identified as Compound CP026, is a sophisticated molecular tweezer designed with lipid anchors. Its unique horseshoe-shaped structure enables it to bind to the lipid head groups of phospholipids (B1166683) present in the envelopes of various viruses. This interaction facilitates the insertion of the molecule into the viral lipid bilayer, leading to increased surface tension and subsequent disruption of the membrane, ultimately neutralizing viral infectivity.[1][2] This mechanism of action confers broad-spectrum antiviral activity against a range of enveloped viruses.
Quantitative Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound has been quantified against several enveloped viruses. The following tables summarize the key inhibitory and cytotoxicity concentrations determined through rigorous in vitro assays.
Table 1: Antiviral Activity of this compound
| Virus Target | Assay Type | IC50 (μM) |
| SARS-CoV-2 | Spike Pseudoparticle Transduction | 1.6[1][2] |
| SARS-CoV-2 | Authentic Virus | 1.8[2] |
| Influenza A Virus (IAV) | Not Specified | 11.6[2] |
| Measles Virus (MeV) | Not Specified | 1.9[2] |
| Human Immunodeficiency Virus 1 (HIV-1) | Not Specified | 1.5[2] |
Table 2: Cytotoxicity and Membrane Disruption Activity
| Parameter | Cell Line / System | Value (μM) |
| CC50 (50% Cytotoxic Concentration) | Caco2 cells | 117.9[2] |
| EC50 (50% Effective Concentration) | Liposome Disruption | 2.6[2] |
Mechanism of Action: Viral Envelope Disruption
The primary mechanism of action for this compound is the physical disruption of the viral envelope. This process is initiated by the binding of the molecular tweezer to the viral membrane, leading to its destabilization.
Caption: Mechanism of viral inactivation by SARS-CoV-2-IN-25.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to facilitate reproducibility and further investigation.
SARS-CoV-2 Spike Pseudoparticle Transduction Assay (IC50 Determination)
This assay quantifies the inhibition of viral entry mediated by the SARS-CoV-2 spike protein.
a. Cell Preparation:
-
HEK293T cells stably expressing human ACE2 (HEK293T-ACE2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density that ensures 80-90% confluency on the day of infection.
b. Pseudovirus Production:
-
Lentiviral particles are pseudotyped with the SARS-CoV-2 spike protein. This is achieved by co-transfecting HEK293T cells with a plasmid encoding the spike protein, a lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase), and packaging plasmids.
-
The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, filtered, and stored at -80°C.
c. Inhibition Assay:
-
Serial dilutions of this compound are prepared in infection media (DMEM with 2% FBS).
-
The pseudovirus preparation is mixed with equal volumes of the compound dilutions and incubated for 1 hour at 37°C.
-
The growth medium is removed from the HEK293T-ACE2 cells, and the virus-compound mixtures are added.
-
After 48 hours of incubation, the medium is removed, and cells are lysed.
-
Luciferase activity is measured using a luminometer. The percentage of inhibition is calculated relative to untreated virus-infected cells.
-
The IC50 value is determined by fitting the dose-response curve using non-linear regression.
References
SARS-CoV-2-IN-25 Disodium (CP026): A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SARS-CoV-2-IN-25 disodium (B8443419), also known as CP026, is a potent inhibitor of SARS-CoV-2 and other enveloped viruses. This document provides a comprehensive technical guide on its biological activity, mechanism of action, and the experimental protocols used for its characterization. CP026 functions as a "molecular tweezer," a novel class of supramolecular compounds that disrupt the integrity of viral envelopes. This direct, physical mechanism of action presents a promising avenue for the development of broad-spectrum antiviral therapeutics. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.
Quantitative Biological Activity
The biological activity of SARS-CoV-2-IN-25 disodium (CP026) has been quantified through various in vitro assays to determine its efficacy against SARS-CoV-2 and other viruses, as well as its cytotoxic profile.
Table 1: Antiviral Activity of this compound (CP026)
| Virus | Assay Type | IC50 (µM) | Reference |
| SARS-CoV-2 (Spike Pseudoparticle) | Pseudoparticle Transduction Assay | 1.6 | [1][2] |
| SARS-CoV-2 (Wildtype) | In-cell ELISA | 1.8 | [1] |
| Influenza A Virus (IAV) | 11.6 | [1] | |
| Measles Virus (MeV) | 1.9 | [1] | |
| Human Immunodeficiency Virus 1 (HIV-1) | 1.5 | [1] |
Table 2: Cytotoxicity and Membrane Disruption Activity
| Parameter | Cell Line/System | Value (µM) | Reference |
| CC50 | Caco2 cells | 117.9 | [1] |
| EC50 | Liposomes | 2.6 | [1] |
Mechanism of Action: A Molecular Tweezer Approach
This compound (CP026) operates through a unique, physically disruptive mechanism of action, classifying it as a "molecular tweezer".[3] Unlike traditional antiviral drugs that target specific viral enzymes or cellular pathways, CP026 directly targets the lipid envelope of the virus.
The core mechanism involves the following steps:
-
Binding to the Viral Envelope: The molecular tweezer structure of CP026 allows it to bind to the head groups of phospholipids (B1166683), particularly sphingomyelin, which is abundant in the viral membrane.[3]
-
Insertion into the Lipid Bilayer: Upon binding, the compound inserts itself into the viral envelope.[3]
-
Increased Membrane Surface Tension: This insertion disrupts the organized structure of the lipid bilayer, leading to a significant increase in surface tension.[3]
-
Membrane Disruption and Inactivation: The heightened surface tension ultimately leads to the physical disruption of the viral envelope, resulting in the loss of viral infectivity.[3]
This mechanism of action is broad-spectrum, affecting a range of enveloped viruses.[1]
Caption: Mechanism of CP026 as a molecular tweezer.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the biological activity of this compound (CP026).
SARS-CoV-2 Pseudoparticle Transduction Assay
This assay measures the ability of a compound to inhibit the entry of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein into host cells.
Materials:
-
293T cells engineered to express the human ACE2 receptor (293T-ACE2).
-
Lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and carrying a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (D10 medium).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed 293T-ACE2 cells in a 96-well plate at a density that will result in approximately 80% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound (CP026) in D10 medium.
-
Virus Incubation: In a separate plate, incubate the SARS-CoV-2 pseudotyped lentiviral particles with the different concentrations of CP026 for 1 hour at 37°C.
-
Infection: Remove the culture medium from the 293T-ACE2 cells and add the virus-compound mixtures to the respective wells.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated relative to the untreated virus control. The IC50 value is determined by fitting the dose-response curve.
Caption: Pseudoparticle transduction assay workflow.
Cytotoxicity Assay (MTS/MTT)
This assay determines the concentration of a compound that is toxic to cells.
Materials:
-
Caco-2 cells.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
96-well cell culture plates.
-
MTS or MTT reagent.
-
Microplate spectrophotometer.
Protocol:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound (CP026).
-
Incubation: Incubate the cells for a period that corresponds to the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate spectrophotometer.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Liposome (B1194612) Leakage Assay
This assay assesses the ability of a compound to disrupt lipid membranes by measuring the release of an encapsulated fluorescent dye from liposomes.
Materials:
-
Phospholipids (e.g., DOPC, sphingomyelin).
-
Fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Buffer (e.g., HEPES).
-
Extruder with polycarbonate membranes.
-
Fluorometer or microplate reader with fluorescence capabilities.
-
Triton X-100 (for 100% leakage control).
Protocol:
-
Liposome Preparation:
-
Dissolve phospholipids in an organic solvent and then evaporate the solvent to form a thin lipid film.
-
Hydrate the lipid film with a buffer containing a self-quenching concentration of a fluorescent dye.
-
Create unilamellar vesicles of a defined size by extruding the liposome suspension through polycarbonate membranes.
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
-
Leakage Assay:
-
Add the prepared liposomes to a buffer in a cuvette or 96-well plate.
-
Add different concentrations of this compound (CP026).
-
Monitor the increase in fluorescence over time as the dye is released from the liposomes and its self-quenching is relieved.
-
After the reaction reaches a plateau, add Triton X-100 to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis:
-
The percentage of leakage is calculated relative to the fluorescence of the Triton X-100 control.
-
The EC50 value, the concentration of the compound that causes 50% leakage, is determined from the dose-response curve.
-
Caption: Liposome leakage assay logical flow.
Conclusion
This compound (CP026) is a promising antiviral candidate with a novel mechanism of action that involves the physical disruption of the viral envelope. Its broad-spectrum activity against various enveloped viruses, coupled with a well-defined in vitro biological profile, makes it a subject of significant interest for further preclinical and clinical development. The detailed protocols provided herein serve as a guide for researchers aiming to replicate or build upon the existing characterization of this and similar molecular tweezer compounds.
References
- 1. Molecular tweezers – a new class of potent broad-spectrum antivirals against enveloped viruses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Molecular tweezers – a new class of potent broad-spectrum antivirals against enveloped viruses - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06737K [pubs.rsc.org]
- 3. Advanced Molecular Tweezers with Lipid Anchors against SARS-CoV-2 and Other Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SARS-CoV-2-IN-25 Disodium and its Broad-Spectrum Antiviral Effect on Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SARS-CoV-2-IN-25 disodium (B8443419), a potent antiviral compound demonstrating broad-spectrum activity against enveloped viruses. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and includes visual representations of its mode of action and experimental workflows. SARS-CoV-2-IN-25 disodium, a derivative of molecular tweezers, functions by disrupting the lipid envelope of viruses, a mechanism that confers activity against a range of pathogens, including SARS-CoV-2, Influenza A virus (IAV), Measles virus (MeV), and Human Immunodeficiency Virus-1 (HIV-1). This guide is intended to serve as a valuable resource for researchers and professionals in the fields of virology and antiviral drug development.
Introduction
The emergence of novel enveloped viruses, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), highlights the urgent need for broad-spectrum antiviral agents. Enveloped viruses are characterized by a lipid bilayer membrane surrounding the nucleocapsid, which is crucial for viral entry into host cells. This lipid envelope presents a unique target for antiviral intervention. This compound is a promising small molecule that belongs to a class of compounds known as molecular tweezers. These compounds are designed to interact with and disrupt lipid membranes, leading to the inactivation of enveloped viruses. This guide provides an in-depth analysis of the antiviral properties of this compound, with a focus on its mechanism, efficacy, and the methodologies used for its characterization.
Mechanism of Action
This compound and similar molecular tweezers exert their antiviral effect through a direct interaction with the viral envelope. The proposed mechanism of action involves the following steps:
-
Binding to the Viral Membrane: The molecular tweezer compound recognizes and binds to the lipid head groups present on the surface of the viral envelope.
-
Insertion and Disruption: Upon binding, the compound inserts itself into the lipid bilayer, altering the local membrane structure.
-
Increased Membrane Permeability: This insertion disrupts the integrity of the viral envelope, leading to increased permeability.
-
Loss of Infectivity: The compromised viral envelope can no longer effectively mediate fusion with the host cell membrane, thus preventing viral entry and subsequent infection.
This mechanism is not dependent on specific viral proteins, which contributes to its broad-spectrum activity against various enveloped viruses and reduces the likelihood of the development of viral resistance.
Caption: Mechanism of enveloped virus inactivation by this compound.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Antiviral Activity of this compound against Various Enveloped Viruses
| Virus | Assay Type | Cell Line | IC50 (µM) | Reference |
| SARS-CoV-2 (Pseudoparticle) | Pseudoparticle Transduction Inhibition | Not Specified | 1.6 | [1][2] |
| SARS-CoV-2 | Not Specified | Caco-2 | 1.8 | [1] |
| Influenza A Virus (IAV) | Not Specified | Not Specified | 11.6 | [1] |
| Measles Virus (MeV) | Not Specified | Not Specified | 1.9 | [1] |
| HIV-1 | Not Specified | Not Specified | 1.5 | [1] |
Table 2: Cytotoxicity and Liposome (B1194612) Disruption Activity of this compound
| Parameter | Cell Line / System | Value (µM) | Reference |
| Cytotoxicity (CC50) | Caco-2 | 117.9 | [1] |
| Liposome Disruption (EC50) | Liposomes | 2.6 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
SARS-CoV-2 Pseudoparticle Transduction Inhibition Assay
This assay is used to determine the concentration of this compound that inhibits 50% of viral entry mediated by the SARS-CoV-2 spike protein.
Materials:
-
HEK293T cells
-
HEK293T cells stably expressing human ACE2 (hACE2)
-
Lentiviral or retroviral packaging system
-
Plasmid encoding SARS-CoV-2 Spike protein
-
Reporter plasmid (e.g., luciferase or GFP)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the packaging plasmid, the reporter plasmid, and the SARS-CoV-2 Spike protein expression plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Titer the pseudovirus stock to determine the appropriate dilution for the assay.
-
-
Transduction Inhibition Assay:
-
Seed hACE2-expressing HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the diluted pseudovirus with the serial dilutions of the compound for 1 hour at 37°C.
-
Remove the medium from the cells and add the pseudovirus-compound mixture.
-
Incubate the plate for 48-72 hours at 37°C.
-
Measure the reporter gene expression (e.g., luciferase activity using a luminometer).
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the pseudoparticle transduction inhibition assay.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of this compound that reduces the viability of Caco-2 cells by 50%.
Materials:
-
Caco-2 cells
-
This compound
-
Cell culture medium (e.g., MEM) supplemented with 20% FBS and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Protocol:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the serial dilutions of the compound.
-
Incubate the plate for a period that matches the antiviral assay (e.g., 48-72 hours) at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the CC50 value by fitting the data to a dose-response curve.
Liposome Disruption Assay (EC50 Determination)
This assay measures the ability of this compound to disrupt synthetic lipid vesicles (liposomes).
Materials:
-
Lipids (e.g., a mixture of phosphatidylcholine, cholesterol, and sphingomyelin (B164518) to mimic viral envelopes)
-
Fluorescent dye (e.g., carboxyfluorescein)
-
Buffer (e.g., HEPES-buffered saline)
-
This compound
-
96-well black plates
-
Fluorometer
Protocol:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of the fluorescent dye.
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
-
Disruption Assay:
-
Prepare serial dilutions of this compound in the buffer.
-
Add the liposome suspension to the wells of a 96-well plate.
-
Add the serial dilutions of the compound to the liposome-containing wells.
-
Incubate at room temperature or 37°C for a defined period.
-
Measure the fluorescence intensity. Disruption of the liposomes will cause the dye to be released and de-quenched, resulting in an increase in fluorescence.
-
A positive control for 100% disruption is achieved by adding a detergent (e.g., Triton X-100).
-
Calculate the percentage of liposome disruption for each compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Logical Relationships
The primary antiviral mechanism of this compound is a direct physical disruption of the viral envelope, rather than interference with specific host cell signaling pathways. The logical relationship is a direct cause-and-effect from compound-membrane interaction to viral inactivation.
Caption: Logical flow of the antiviral action of this compound.
Conclusion
This compound represents a promising class of broad-spectrum antiviral agents that target the lipid envelope of viruses. Its mechanism of action, which involves direct disruption of the viral membrane, makes it effective against a range of enveloped viruses and less susceptible to the development of viral resistance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds as potential therapeutics for current and future viral threats. The favorable cytotoxicity profile further enhances its potential as a viable antiviral candidate. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for SARS-CoV-2-IN-25 Disodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2-IN-25 disodium (B8443419), also referred to as Compound CP026, is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction.[1] It belongs to a class of compounds known as "molecular tweezers," which are supramolecular agents designed to interact with and disrupt lipid bilayers. The mechanism of action for SARS-CoV-2-IN-25 involves the disruption of the viral envelope, leading to a loss of infectivity.[2][3][4] This antiviral activity is not limited to SARS-CoV-2, as it has shown efficacy against a broad spectrum of enveloped viruses.[1][5] These application notes provide detailed protocols for the use of SARS-CoV-2-IN-25 disodium in cell culture for the assessment of its antiviral activity and cytotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and cytotoxic profile.
| Parameter | Value | Cell Line | Reference |
| IC50 (Spike Pseudoparticle Transduction) | 1.6 µM | - | [1] |
| IC50 (SARS-CoV-2) | 1.8 µM | - | [1] |
| IC50 (Influenza A Virus - IAV) | 11.6 µM | - | [1] |
| IC50 (Measles Virus - MeV) | 1.9 µM | - | [1] |
| IC50 (Human Immunodeficiency Virus 1 - HIV-1) | 1.5 µM | - | [1] |
| EC50 (Liposome Disruption) | 2.6 µM | - | [1] |
| CC50 (Cytotoxicity) | 117.9 µM | Caco-2 | [1] |
Experimental Protocols
Caco-2 Cell Culture
The human colorectal adenocarcinoma cell line, Caco-2, is a suitable model for studying SARS-CoV-2 infection and the effects of antiviral compounds.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 20% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:3 to 1:6. Change the medium every 2-3 days.[6][7][8][9]
SARS-CoV-2 Pseudovirus Transduction Inhibition Assay
This assay measures the ability of this compound to inhibit the entry of spike-pseudotyped viral particles into host cells.
Materials:
-
Caco-2 cells
-
SARS-CoV-2 spike-pseudotyped lentiviral or retroviral particles (encoding a reporter gene like luciferase or GFP)
-
Complete growth medium
-
This compound
-
96-well plates
-
Luciferase assay reagent (if using luciferase reporter)
-
Plate reader (for luminescence or fluorescence)
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Treatment: Remove the medium from the cells and add the diluted compound to the wells.
-
Pseudovirus Infection: Add the SARS-CoV-2 spike-pseudotyped virus to each well. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Quantification:
-
Luciferase Reporter: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
GFP Reporter: Measure the GFP expression using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the "virus only" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound becomes toxic to the cells.
Materials:
-
Caco-2 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium and add it to the cells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.[10][11][12][13]
Visualizations
Caption: SARS-CoV-2 entry into a host cell.
Caption: Workflow for pseudovirus inhibition assay.
Caption: Evaluating therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Collection - Advanced Molecular Tweezers with Lipid Anchors against SARS-CoVâ2 and Other Respiratory Viruses - JACS Au - Figshare [figshare.com]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 7. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.7. Caco2 Cell Culture [bio-protocol.org]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SARS-CoV-2-IN-25 Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2-IN-25 disodium (B8443419), also known as Compound CP026, is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction with a reported IC50 of 1.6 μM. This compound has demonstrated broad-spectrum antiviral activity against various enveloped viruses by disrupting their lipid membranes. These application notes provide detailed protocols for the preparation of a stock solution of SARS-CoV-2-IN-25 disodium for use in in vitro research applications.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₈H₄₆Na₂O₈P₂ | [1] |
| Molecular Weight | 978.91 g/mol | [1] |
| IC₅₀ (SARS-CoV-2 Spike Pseudoparticle Transduction) | 1.6 μM | [2][3] |
| IC₅₀ (SARS-CoV-2) | 1.8 μM | [1] |
| IC₅₀ (Influenza A Virus, IAV) | 11.6 μM | [1] |
| IC₅₀ (Measles Virus, MeV) | 1.9 μM | [1] |
| IC₅₀ (Human Immunodeficiency Virus type 1, HIV-1) | 1.5 μM | [1] |
| EC₅₀ (Liposome Disruption) | 2.6 μM | [1] |
| CC₅₀ (Caco-2 cells) | 117.9 μM | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Materials:
-
This compound salt (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Carefully weigh out 1 mg of this compound salt using a calibrated precision balance and place it into a sterile microcentrifuge tube.
-
Calculating the Solvent Volume: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:
Volume (μL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
For 1 mg of this compound (MW = 978.91 g/mol ):
Volume (μL) = (1 mg / 978.91 g/mol ) * 1,000,000 / 10 mM ≈ 102.15 μL
-
Dissolving the Compound: Add 102.15 μL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).
Note on Solvent Choice: While DMSO is a common solvent for many organic compounds, it is crucial to consider its potential effects in biological assays. Always run a vehicle control (DMSO alone at the same final concentration) in your experiments.
Visualizations
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing a stock solution of this compound.
Signaling Pathway: Mechanism of Action
This compound acts by directly disrupting the viral envelope, a mechanism that does not involve the modulation of a specific host cell signaling pathway for its primary antiviral effect. The diagram below conceptualizes this direct interaction and its consequence.
References
Application Notes and Protocols for SARS-CoV-2-IN-25 Disodium Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of antiviral therapeutics. A critical step in this process is the in vitro evaluation of candidate compounds using robust and reproducible cell-based assays. This document provides detailed application notes and protocols for assessing the antiviral activity of SARS-CoV-2-IN-25 disodium (B8443419), a potent inhibitor of SARS-CoV-2 spike-mediated viral entry.[1] The following sections outline suitable cell lines, experimental procedures, and data presentation guidelines to facilitate effective screening and characterization of this and similar antiviral agents.
Suitable Cell Lines for SARS-CoV-2 Antiviral Assays
The choice of cell line is paramount for the successful in vitro evaluation of anti-SARS-CoV-2 compounds. The ideal cell line should be highly permissive to SARS-CoV-2 infection and relevant to the primary sites of infection in humans. Several cell lines, both of human and non-human primate origin, are commonly used.[2][3][4]
Key Considerations for Cell Line Selection:
-
Expression of Viral Entry Factors: SARS-CoV-2 entry into host cells is primarily mediated by the interaction of the viral spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor and subsequent priming by cellular proteases like transmembrane protease serine 2 (TMPRSS2) or cathepsins.[5][6] Cell lines with high endogenous or engineered expression of ACE2 and TMPRSS2 are generally more susceptible to infection.[5]
-
Cellular Origin: Cell lines derived from human lung (e.g., Calu-3, A549) or intestinal (e.g., Caco-2) tissues are physiologically relevant models for studying a respiratory and enteric virus like SARS-CoV-2.[2][7]
-
Cytopathic Effect (CPE): Some cell lines, like Vero E6, exhibit clear CPE upon infection, which can be easily quantified in antiviral assays.[8] However, other relevant human cell lines like Calu-3 may not show visible CPE, necessitating alternative methods for quantifying viral replication.[2]
-
Genomic Stability of the Virus: Propagation of SARS-CoV-2 in certain cell lines, such as Vero E6, can lead to mutations in the viral genome, particularly in the spike protein's furin cleavage site, which may impact viral pathogenicity and the relevance of antiviral screening results.[9] Passaging on cells like Calu-3 can help maintain the integrity of this site.
Commonly Used Cell Lines:
| Cell Line | Origin | Key Characteristics | Advantages | Disadvantages |
| Vero E6 | African green monkey kidney | High ACE2 expression, low/no TMPRSS2 expression.[10] Lacks interferon production.[9] | Highly susceptible to SARS-CoV-2, produces high viral titers, and shows clear cytopathic effect (CPE).[8][9] | Non-human origin. Viral propagation can lead to mutations in the spike protein.[9] |
| Calu-3 | Human lung adenocarcinoma | Expresses ACE2 and high levels of TMPRSS2.[2][10] | Physiologically relevant human lung cell line. Maintains the genetic stability of the SARS-CoV-2 spike protein. | Slower growth compared to Vero cells. Does not typically show CPE.[2] |
| Caco-2 | Human colorectal adenocarcinoma | Expresses ACE2 and high levels of TMPRSS2.[2][7] | Relevant model for intestinal infection.[7] Highly permissive to SARS-CoV-2.[7] | May not exhibit prominent CPE.[3] |
| A549 | Human lung carcinoma | Negligible endogenous ACE2 and TMPRSS2 expression.[5][11] | Common model for respiratory infections. | Poorly permissive to SARS-CoV-2 unless engineered to express ACE2 and TMPRSS2.[5][11] |
| A549-ACE2 / A549-ACE2-TMPRSS2 | Engineered human lung carcinoma | Stably express human ACE2 and/or TMPRSS2.[5][12][13] | Highly permissive to SARS-CoV-2 infection.[5][11] Allows for comparative studies on the role of entry factors.[5] | Engineered cell line, may not fully recapitulate in vivo responses. |
| Huh-7 | Human hepatocellular carcinoma | Moderately susceptible to SARS-CoV-2 infection.[4] | Can be used to study liver-related aspects of infection. | May have lower viral replication rates compared to other cell lines.[4] |
Mechanism of Action of SARS-CoV-2-IN-25 Disodium
This compound is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction.[1] Its mechanism of action is centered on disrupting the initial stages of viral entry into the host cell. The compound has demonstrated inhibitory activity against various enveloped viruses, suggesting a broad-spectrum antiviral potential.[1]
Diagram 1: SARS-CoV-2 entry pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Vero E6, Calu-3, Caco-2, or A549-ACE2-TMPRSS2 cells.
-
Culture Medium:
-
Vero E6, A549-ACE2-TMPRSS2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Calu-3, Caco-2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (CC50 Determination)
It is crucial to determine the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control (medium without compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (EC50 Determination)
This protocol describes a general method for determining the 50% effective concentration (EC50) of an antiviral compound. The specific readout will depend on the cell line and available resources (e.g., CPE, plaque reduction, qPCR, or reporter assay).
3.3.1. Plaque Reduction Assay (for CPE-inducing viruses in cell lines like Vero E6)
-
Cell Seeding: Seed Vero E6 cells in a 12-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.[8]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute SARS-CoV-2 to a concentration that will produce a countable number of plaques (e.g., 100 plaque-forming units, PFU).
-
Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Remove the culture medium from the cells and inoculate with the virus-compound mixture.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.5% carboxymethyl cellulose) with the corresponding compound concentrations.[8]
-
Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2 until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet to visualize the plaques.[8]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 by plotting the percentage of inhibition against the compound concentration.
3.3.2. Viral Yield Reduction Assay (for non-CPE-inducing viruses or as an alternative method)
-
Cell Seeding: Seed the chosen cell line (e.g., Calu-3, Caco-2) in a 24-well plate.
-
Treatment and Infection: Pre-treat the cells with serial dilutions of this compound for 2 hours. Then, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, MOI of 0.1.
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification of Viral RNA: Extract viral RNA from the supernatant and quantify the number of viral genome copies using quantitative reverse transcription PCR (qRT-PCR) targeting a specific viral gene (e.g., E or RdRp gene).
-
Data Analysis: Calculate the percentage of reduction in viral RNA levels compared to the virus-only control. Determine the EC50 from the dose-response curve.
Diagram 2: General experimental workflow for determining the antiviral efficacy of a compound.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Virus Strain | Reference |
| Caco-2 | Pseudoparticle Transduction | 1.6 | 117.9 | 73.7 | Not Specified | [1] |
| Not Specified | Live Virus Assay | 1.8 | Not Reported | Not Applicable | Not Specified | [1] |
Note: The provided data for this compound is based on available information.[1] Researchers should generate their own data using the specific cell lines and virus strains relevant to their studies.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the in vitro evaluation of this compound. The selection of appropriate cell lines and assay methodologies is crucial for obtaining reliable and reproducible data. By carefully determining the EC50, CC50, and selectivity index, researchers can effectively assess the antiviral potential and safety profile of this and other candidate compounds, thereby contributing to the development of novel therapeutics against COVID-19.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Choosing a cellular model to study SARS-CoV-2 [frontiersin.org]
- 3. Quantitative proteomic provides important knowledge about cellular response against SARS CoV-2 | The Swedish Pathogens Portal [pathogens.se]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. TMPRSS2 expression dictates the entry route used by SARS‐CoV‐2 to infect host cells | The EMBO Journal [link.springer.com]
- 7. Effect of Short Time of SARS-CoV-2 Infection in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. biorxiv.org [biorxiv.org]
- 12. invivogen.com [invivogen.com]
- 13. invivogen.com [invivogen.com]
Application of SARS-CoV-2-IN-25 Disodium in Pseudovirus Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2-IN-25 disodium (B8443419) is a potent, broad-spectrum antiviral compound that has demonstrated significant efficacy in inhibiting the entry of SARS-CoV-2 and other enveloped viruses. This molecule belongs to a class of compounds known as "molecular tweezers," which act by disrupting the integrity of viral envelopes.[1][2][3][4] Specifically, SARS-CoV-2-IN-25 disodium, also referred to as Compound CP026, is a derivative of the molecular tweezer CLR01, engineered with aliphatic ester arms that function as lipid anchors to enhance its membrane-targeting capabilities.[1] Its mechanism of action involves forming inclusion complexes with lipid head groups within the viral membrane, which alters lipid orientation and increases surface tension, ultimately leading to the disruption of the viral envelope.[1][3][5] This unique mode of action makes it a valuable tool for in vitro studies, particularly in pseudovirus neutralization assays, to evaluate its potential as an antiviral therapeutic.
Pseudovirus neutralization assays are a crucial tool in virology research, providing a safer and more scalable alternative to working with live, infectious viruses.[6] These assays utilize engineered viral particles, typically based on lentiviral or vesicular stomatitis virus (VSV) backbones, that express the spike protein of the target virus (in this case, SARS-CoV-2) but are incapable of replication.[6] The pseudoviruses carry a reporter gene, such as luciferase or green fluorescent protein (GFP), which allows for the quantification of viral entry into susceptible host cells.[7] By measuring the reduction in reporter gene expression in the presence of an inhibitor, the neutralizing activity of the compound can be determined.
This document provides detailed application notes and protocols for the use of this compound in SARS-CoV-2 pseudovirus neutralization assays.
Data Presentation
The antiviral activity and cytotoxicity of this compound have been quantified to determine its therapeutic potential. The following tables summarize the key efficacy and safety parameters.
Table 1: In Vitro Efficacy of this compound against Various Enveloped Viruses
| Virus Target | Assay Type | IC50 (µM) | Cell Line |
| SARS-CoV-2 Spike Pseudoparticles | Pseudovirus Neutralization | 1.6 | Caco-2 |
| SARS-CoV-2 (live virus) | Viral Inhibition Assay | 1.8 | Caco-2 |
| Influenza A Virus (IAV) | Viral Inhibition Assay | 11.6 | Not Specified |
| Measles Virus (MeV) | Viral Inhibition Assay | 1.9 | Not Specified |
| Human Immunodeficiency Virus 1 (HIV-1) | Viral Inhibition Assay | 1.5 | Not Specified |
Data sourced from MedchemExpress.[8]
Table 2: Cytotoxicity and Liposome Inhibition Profile of this compound
| Parameter | Assay | EC50 / CC50 (µM) | Cell Line / System |
| Cytotoxicity (CC50) | Cell Viability Assay | 117.9 | Caco-2 |
| Liposome Inhibition (EC50) | Liposome Disruption Assay | 2.6 | Liposomes |
Data sourced from MedchemExpress.[8]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in disrupting the viral envelope and inhibiting viral entry.
Caption: Mechanism of this compound viral inhibition.
Experimental Workflow
The following diagram outlines the key steps in a pseudovirus neutralization assay to evaluate the efficacy of this compound.
Caption: Workflow for pseudovirus neutralization assay.
Experimental Protocols
SARS-CoV-2 Pseudovirus Production (Lentiviral System)
This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein.
Materials:
-
HEK293T cells
-
Lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Expression plasmid for SARS-CoV-2 Spike protein
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
0.45 µm filters
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the plasmid mix in an appropriate volume of Opti-MEM: Combine the lentiviral backbone, packaging, and spike expression plasmids.
-
Prepare the transfection reagent in a separate tube of Opti-MEM according to the manufacturer's instructions.
-
Combine the plasmid mix and the transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Harvesting Pseudovirus:
-
After 48 hours post-transfection, collect the cell culture supernatant containing the pseudovirus particles.
-
Centrifuge the supernatant at 3000 x g for 10 minutes to pellet cell debris.
-
Filter the clarified supernatant through a 0.45 µm filter.
-
-
Storage: Aliquot the pseudovirus and store at -80°C.
Pseudovirus Neutralization Assay
This protocol details the steps to assess the inhibitory activity of this compound.
Materials:
-
This compound
-
SARS-CoV-2 pseudovirus (titered)
-
HEK293T-ACE2 cells (or other susceptible cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C.
-
Compound Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations for the assay.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix equal volumes of the diluted compound and a predetermined titer of pseudovirus.
-
Include control wells:
-
Virus Control: Pseudovirus + medium (no compound)
-
Cell Control: Medium only (no virus, no compound)
-
-
Incubate the plate at 37°C for 1 hour.
-
-
Infection:
-
Carefully remove the medium from the seeded HEK293T-ACE2 cells.
-
Add 100 µL of the pseudovirus-compound mixture to the corresponding wells.
-
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Luminescence Reading:
-
Allow the plate to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (cell control) from all wells.
-
Calculate the percentage of neutralization for each compound concentration relative to the virus control (100% infection).
-
Plot the percentage of neutralization against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating broad-spectrum antiviral strategies against enveloped viruses. Its unique mechanism of disrupting the viral envelope provides a novel approach to inhibiting viral entry. The provided protocols for pseudovirus production and neutralization assays offer a robust framework for researchers to evaluate the in vitro efficacy of this and other potential antiviral compounds in a safe and controlled laboratory setting. The quantitative data presented herein underscores the potent and selective antiviral activity of this compound, making it a compelling candidate for further investigation in the development of anti-SARS-CoV-2 therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Supramolecular Mechanism of Viral Envelope Disruption by Molecular Tweezers [escholarship.org]
- 4. Molecular tweezers – a new class of potent broad-spectrum antivirals against enveloped viruses - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06737K [pubs.rsc.org]
- 5. The Molecular Tweezer CLR01 Inhibits Antibody-Resistant Cell-to-Cell Spread of Human Cytomegalovirus | MDPI [mdpi.com]
- 6. Evaluation of a Pseudovirus Neutralization Assay for SARS-CoV-2 and Correlation with Live Virus-Based Micro Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 Neutralization Assay System using Pseudo-lentivirus | Armimi | The Indonesian Biomedical Journal [inabj.org]
- 8. medchemexpress.com [medchemexpress.com]
Experimental design for testing SARS-CoV-2-IN-25 disodium efficacy
Application Notes: Efficacy of SARS-CoV-2-IN-25 Disodium (B8443419)
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, continues to pose a significant global health threat. The development of effective antiviral therapeutics is paramount to managing the ongoing pandemic and preparing for future coronavirus outbreaks. SARS-CoV-2-IN-25 disodium has emerged as a promising antiviral candidate. It has been identified as a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction with an IC50 of 1.6 μM.[1][2][3] This molecule also demonstrates broad-spectrum activity against other enveloped viruses.[1][3] These application notes provide a comprehensive experimental framework for researchers to evaluate the in vitro and in vivo efficacy of this compound.
Mechanism of Action
This compound is documented to inhibit the transduction of SARS-CoV-2 spike pseudoparticles, suggesting a primary mechanism of interfering with viral entry into host cells.[1][2][3] The viral spike (S) protein is critical for viral attachment to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), and subsequent membrane fusion.[4][5] By disrupting this process, this compound can prevent the initiation of viral replication. Further investigation into its effects on viral proteases, such as the main protease (Mpro) and papain-like protease (PLpro), which are essential for viral replication, could reveal additional mechanisms of action.[6][7]
Pre-clinical Evaluation Strategy
A tiered approach is recommended for the comprehensive evaluation of this compound. This strategy encompasses initial in vitro screening to confirm potency and assess cytotoxicity, followed by more complex cell-based models to understand the mechanism of action, and finally, in vivo studies in relevant animal models to determine efficacy and safety in a physiological context.
In Vitro Efficacy Assessment
A series of in vitro assays should be conducted to determine the antiviral activity and safety profile of this compound.
1. Cytotoxicity Assays:
Prior to assessing antiviral efficacy, it is crucial to determine the cytotoxic potential of the compound on host cells.[8] This ensures that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not a consequence of cell death.[8][9]
2. Viral Entry and Replication Assays:
These assays are fundamental to quantifying the inhibitory effect of this compound on viral infection.
-
Pseudovirus Neutralization Assay: This assay utilizes non-replicating viral particles expressing the SARS-CoV-2 spike protein to specifically measure the inhibition of viral entry.[6]
-
Plaque Reduction Neutralization Test (PRNT): This is a gold-standard assay to quantify the inhibition of infectious virus production.[10][11]
-
Quantitative Reverse Transcription PCR (qRT-PCR): This technique measures the reduction in viral RNA levels within infected cells following treatment.[12]
3. Mechanism of Action Studies:
To further elucidate how this compound exerts its antiviral effects, the following should be investigated:
-
Time-of-Addition Assay: This assay helps to pinpoint the stage of the viral life cycle that is targeted by the compound (e.g., entry, replication, or egress).[9]
-
Signaling Pathway Analysis: SARS-CoV-2 infection is known to dysregulate several host cell signaling pathways, including JAK/STAT, MAPK, NF-κB, and PI3K/mTOR, leading to inflammatory responses.[13][14][15] Analyzing the effect of this compound on these pathways can provide insights into its immunomodulatory potential.
In Vivo Efficacy Assessment
Following promising in vitro results, the efficacy of this compound should be evaluated in established animal models of SARS-CoV-2 infection.[16][17][18]
1. Animal Models:
-
Syrian Hamsters: This model is widely used as it recapitulates many aspects of mild to moderate human COVID-19.[16][18]
-
Transgenic Mice (expressing human ACE2): These models are valuable for studying the pathogenesis of SARS-CoV-2 in a system that mimics the human receptor interaction.[16][18]
2. Efficacy Parameters:
-
Viral Load Reduction: Measurement of viral titers in respiratory tissues (lungs, nasal turbinates) is a primary endpoint.
-
Reduction in Lung Pathology: Histopathological analysis of lung tissue to assess inflammation and damage.
-
Improvement in Clinical Signs: Monitoring of body weight, activity levels, and other clinical indicators of disease severity.
-
Cytokine Profiling: Measurement of pro-inflammatory cytokine levels in serum or lung homogenates to assess the compound's impact on the host immune response.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (μM) | 95% Confidence Interval |
| Vero E6 | MTT | ||
| Caco-2 | CellTiter-Glo | ||
| Calu-3 | Neutral Red Uptake |
Table 2: In Vitro Antiviral Efficacy of this compound against SARS-CoV-2
| Assay Type | Cell Line | Virus Strain | EC50 (μM) | 95% Confidence Interval | Selectivity Index (SI = CC50/EC50) |
| Pseudovirus Neutralization | HEK293T-hACE2 | Wuhan-Hu-1 | |||
| Plaque Reduction (PRNT) | Vero E6 | WA1/2020 | |||
| qRT-PCR (Viral RNA) | Calu-3 | Delta (B.1.617.2) | |||
| qRT-PCR (Viral RNA) | Calu-3 | Omicron (B.1.1.529) |
Table 3: In Vivo Efficacy of this compound in a Syrian Hamster Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Lung Viral Titer (PFU/g) at 4 dpi (log10 reduction vs. Vehicle) | Lung Histopathology Score (0-4) at 4 dpi | Change in Body Weight (%) at 4 dpi |
| Vehicle Control | - | Intranasal | |||
| SARS-CoV-2-IN-25 | 10 | Intranasal | |||
| SARS-CoV-2-IN-25 | 30 | Intranasal | |||
| Positive Control (e.g., Remdesivir) | 10 | Intraperitoneal |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in Vero E6 cells.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells in triplicate. Include wells with untreated cells (cell control) and vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.[19]
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
Objective: To determine the 50% effective concentration (EC50) of this compound against SARS-CoV-2.
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS
-
SARS-CoV-2 (e.g., WA1/2020 strain)
-
This compound
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
Formalin (10%)
-
24-well cell culture plates
Procedure:
-
Seed Vero E6 cells in 24-well plates and grow to confluency.[10]
-
Prepare serial dilutions of this compound.
-
In a separate plate, mix the compound dilutions with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Remove the culture medium from the Vero E6 cells and inoculate with the virus-compound mixtures. Include virus-only controls.
-
After a 1-hour adsorption period, remove the inoculum and add 1 mL of overlay medium to each well.[10]
-
Incubate the plates for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[10]
Protocol 3: In Vivo Efficacy in Syrian Hamsters
Objective: To evaluate the in vivo antiviral efficacy of this compound in a Syrian hamster model of SARS-CoV-2 infection.
Materials:
-
6-8 week old male Syrian hamsters
-
SARS-CoV-2 (e.g., WA1/2020 strain)
-
This compound formulated for intranasal delivery
-
Vehicle control
-
Positive control (e.g., Remdesivir)
-
Anesthesia
-
Biosafety Level 3 (BSL-3) animal facility
Procedure:
-
Acclimatize hamsters for at least 3 days.
-
Randomly assign animals to treatment groups (e.g., vehicle, SARS-CoV-2-IN-25 at two dose levels, positive control).
-
Anesthetize the hamsters and infect them intranasally with a sublethal dose of SARS-CoV-2.
-
Administer the first dose of this compound or controls at a specified time post-infection (e.g., 4 hours).
-
Continue treatment according to the planned dosing schedule (e.g., once daily for 4 days).
-
Monitor body weight and clinical signs daily.
-
At 4 days post-infection, euthanize the animals and collect lungs and nasal turbinates.
-
Homogenize a portion of the tissues for viral load determination by plaque assay or qRT-PCR.
-
Fix the remaining lung tissue in formalin for histopathological analysis.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Key signaling pathways modulated by SARS-CoV-2 infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. biocat.com [biocat.com]
- 4. ecdc.europa.eu [ecdc.europa.eu]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Standard laboratory protocols for SARS-CoV-2 characterisation [ecdc.europa.eu]
- 12. labtoo.com [labtoo.com]
- 13. scielo.br [scielo.br]
- 14. Molecular mechanisms and signaling pathways involved in immunopathological events of COVID-19 - Physiology and Pharmacology [ppj.phypha.ir]
- 15. Coronavirus | The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV | springermedicine.com [springermedicine.com]
- 16. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
Application Notes and Protocols for SARS-CoV-2-IN-25 Disodium in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2-IN-25 disodium (B8443419) is a potent, broad-spectrum antiviral agent that has demonstrated significant inhibitory activity against SARS-CoV-2 and other enveloped viruses.[1][2][3] Its unique dual mechanism of action, targeting both viral entry and the integrity of the viral envelope, makes it a compelling candidate for antiviral drug development. These application notes provide detailed protocols for the high-throughput screening (HTS) of SARS-CoV-2-IN-25 disodium and similar compounds, focusing on its primary activities as an inhibitor of SARS-CoV-2 spike-mediated pseudoparticle transduction and as a disruptor of liposomal membranes.
Mechanism of Action: this compound is a "molecular tweezer" that functions by forming inclusion complexes with the lipid headgroups of viral membranes.[4][5][6] This interaction alters the orientation of the lipids, leading to increased surface tension and subsequent disruption of the viral envelope.[1][4][5][6] This disruption prevents the virus from successfully entering and infecting host cells. This mechanism of action confers broad-spectrum activity against a range of enveloped viruses.[1][5]
Data Presentation
The following tables summarize the known quantitative data for this compound, providing a clear reference for its inhibitory and cytotoxic properties.
| Parameter | Value | Assay System | Reference |
| IC50 (SARS-CoV-2 Spike Pseudoparticle Transduction) | 1.6 µM | Pseudovirus Entry Assay | [1][2][3] |
| IC50 (SARS-CoV-2) | 1.8 µM | Not Specified | [1][2] |
| IC50 (Influenza A Virus - IAV) | 11.6 µM | Not Specified | [1][2] |
| IC50 (Measles Virus - MeV) | 1.9 µM | Not Specified | [1][2] |
| IC50 (Human Immunodeficiency Virus-1 - HIV-1) | 1.5 µM | Not Specified | [1][2] |
| EC50 (Liposome Inhibition) | 2.6 µM | Liposome (B1194612) Disruption Assay | [1][2] |
| CC50 (Cytotoxicity) | 117.9 µM | Caco-2 Cells | [1][2] |
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Pseudovirus Neutralization Assay
Caption: High-throughput pseudovirus neutralization assay workflow.
Experimental Workflow: Liposome Leakage Assay
Caption: High-throughput liposome leakage assay workflow.
Experimental Protocols
High-Throughput SARS-CoV-2 Pseudovirus Neutralization Assay
This assay measures the ability of this compound to inhibit the entry of SARS-CoV-2 spike-pseudotyped viral particles into host cells. A reduction in luciferase activity corresponds to an inhibition of viral entry.[7][8]
Materials:
-
SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles (expressing a luciferase reporter gene)
-
HEK293T cells stably expressing human ACE2 (HEK293T-ACE2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Positive control inhibitor (e.g., a known SARS-CoV-2 entry inhibitor)
-
384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293T-ACE2 cells in complete DMEM.
-
Seed 1 x 104 cells in 20 µL of medium per well into a 384-well plate.
-
Incubate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in DMEM to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only control.
-
-
Infection:
-
Dilute the SARS-CoV-2 pseudovirus in DMEM to a concentration that yields a high signal-to-background ratio in the absence of inhibitor.
-
In a separate plate, mix 10 µL of the diluted pseudovirus with 10 µL of the compound serial dilutions.
-
Incubate the virus-compound mixture at 37°C for 1 hour.
-
Add 20 µL of the virus-compound mixture to the seeded cells.
-
-
Incubation and Readout:
-
Incubate the plates at 37°C, 5% CO2 for 48-72 hours.
-
Equilibrate the plates to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the following formula: % Inhibition = 100 x (1 - [(RLUcompound - RLUbackground) / (RLUvehicle - RLUbackground)]) where RLU is the relative light units.
-
Plot the % inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
High-Throughput Fluorescence-Based Liposome Leakage Assay
This assay assesses the ability of this compound to disrupt lipid bilayers, mimicking its effect on the viral envelope. The release of a self-quenching fluorescent dye from liposomes results in an increase in fluorescence.[9][10][11][12]
Materials:
-
Lipids (e.g., a mixture mimicking viral envelope composition)
-
Fluorescent dye/quencher pair (e.g., ANTS/DPX or calcein (B42510) at a self-quenching concentration)
-
Buffer (e.g., HEPES-buffered saline, pH 7.4)
-
This compound
-
DMSO (vehicle control)
-
Triton X-100 (10% solution for 100% lysis control)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) containing the fluorescent dye/quencher pair using standard methods (e.g., extrusion).
-
Remove unencapsulated dye by size-exclusion chromatography.
-
Dilute the liposome suspension in the assay buffer to an optimal concentration.
-
-
Assay Setup:
-
Dispense 20 µL of the liposome suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Compound Addition and Incubation:
-
Add 20 µL of the compound dilutions to the wells containing the liposome suspension. Include buffer-only and DMSO-only controls.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~360/530 nm for ANTS). This is the initial fluorescence (Finitial).
-
To determine the maximum fluorescence (Fmax), add 5 µL of 10% Triton X-100 to all wells to lyse the liposomes completely.
-
Measure the fluorescence again.
-
-
Data Analysis:
-
Calculate the percentage of dye leakage for each compound concentration using the formula: % Leakage = 100 x [(Fcompound - Finitial) / (Fmax - Finitial)]
-
Plot the % leakage against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Conclusion
The provided protocols offer robust and high-throughput methods for evaluating the antiviral activity of this compound. The pseudovirus neutralization assay is a direct measure of its ability to inhibit viral entry, while the liposome leakage assay provides insight into its mechanism of disrupting the viral envelope. These assays can be readily adapted for screening large compound libraries to identify novel antiviral agents with similar mechanisms of action. The quantitative data and mechanistic diagrams serve as a valuable resource for researchers in the field of antiviral drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Supramolecular Mechanism of Viral Envelope Disruption by Molecular Tweezers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of a pseudovirus neutralization assay based on SARS-CoV-2 S protein incorporated into lentiviral particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. berthold.com [berthold.com]
- 9. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Pore Formation by T3SS Translocators: Liposome Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for SARS-CoV-2-IN-25 Disodium in Viral Entry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2-IN-25 disodium (B8443419) is a potent inhibitor of SARS-CoV-2 entry, acting through a mechanism that involves the disruption of the viral lipid envelope. As a member of the molecular tweezer class of compounds, it offers a broad-spectrum antiviral approach targeting the physical integrity of enveloped viruses. These notes provide detailed protocols for utilizing SARS-CoV-2-IN-25 disodium in mechanistic studies of viral entry, including assessments of its antiviral efficacy, cytotoxicity, and direct effects on lipid membranes.
Mechanism of Action
This compound is an advanced molecular tweezer designed with lipid anchors. Its mechanism of action is not receptor-mediated but rather targets the lipid bilayer of the viral envelope. The tweezer-like structure is thought to bind to lipid head groups, leading to the destabilization and disruption of the membrane's integrity. This loss of envelope integrity prevents the virus from successfully fusing with the host cell membrane, thereby inhibiting viral entry and subsequent infection.
Data Presentation
The following table summarizes the key quantitative data for this compound and related compounds, providing a basis for experimental design and comparison.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | EC50 (µM) | Reference |
| This compound | SARS-CoV-2 Spike Pseudoparticle Transduction | Pseudovirus Neutralization Assay | - | 1.6 | - | - | [1] |
| This compound | SARS-CoV-2 | Viral Infection Assay | Caco-2 | 1.8 | 117.9 | - | [1] |
| This compound | Influenza A Virus (IAV) | Viral Infection Assay | - | 11.6 | - | - | [1] |
| This compound | Measles Virus (MeV) | Viral Infection Assay | - | 1.9 | - | - | [1] |
| This compound | Human Immunodeficiency Virus 1 (HIV-1) | Viral Infection Assay | - | 1.5 | - | - | [1] |
| This compound | Liposomes | Liposome (B1194612) Dye Leakage Assay | - | - | - | 2.6 | [1] |
Experimental Protocols
SARS-CoV-2 Pseudoparticle Transduction Inhibition Assay
This assay measures the ability of this compound to inhibit the entry of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein into host cells.
Materials:
-
Lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and expressing a reporter gene (e.g., Luciferase).
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (in DMSO or water).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM.
-
Virus-Compound Incubation: In a separate plate, mix the diluted compound with an equal volume of SARS-CoV-2 pseudovirus. Incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the seeded cells and add the virus-compound mixture.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay in Caco-2 Cells
This protocol determines the cytotoxic effect of this compound on Caco-2 cells, a human colon adenocarcinoma cell line permissive to SARS-CoV-2 infection.
Materials:
-
Caco-2 cells.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assay.
-
Plate reader capable of measuring luminescence or absorbance.
Protocol:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement: Measure cell viability using a chosen cytotoxicity assay kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Liposome Dye Leakage Assay
This assay directly measures the ability of this compound to disrupt lipid membranes by quantifying the release of a fluorescent dye from liposomes.
Materials:
-
Lipids (e.g., DOPC, Cholesterol, Sphingomyelin).
-
Self-quenching fluorescent dye (e.g., carboxyfluorescein).
-
Size-exclusion chromatography column.
-
Fluorometer.
-
Black 96-well plates.
-
This compound stock solution.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of carboxyfluorescein. Remove unencapsulated dye by size-exclusion chromatography.
-
Assay Setup: Dilute the liposome suspension in buffer in a black 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time. An increase in fluorescence indicates dye release due to membrane disruption.
-
Data Analysis: Normalize the fluorescence signal to the maximum leakage induced by a detergent (e.g., Triton X-100). Calculate the percentage of leakage for each compound concentration and determine the EC50 value.
Visualizations
Caption: Mechanism of SARS-CoV-2 entry and inhibition by this compound.
Caption: Workflow for the SARS-CoV-2 pseudoparticle transduction inhibition assay.
Caption: Principle of the liposome dye leakage assay to measure membrane disruption.
References
Determining the Potency of SARS-CoV-2 Inhibitors: Application Notes and Protocols for Measuring the IC50 of SARS-CoV-2-IN-25 Disodium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of SARS-CoV-2-IN-25 disodium (B8443419), a potent inhibitor of SARS-CoV-2. The provided methodologies are essential for researchers engaged in antiviral drug discovery and development.
SARS-CoV-2-IN-25 disodium, also known as Compound CP026, has been identified as a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction.[1][2][3] Its mechanism of action is centered on inhibiting the entry of enveloped viruses into host cells.[1] Understanding its inhibitory potency through accurate IC50 measurement is a critical step in its preclinical evaluation.
Data Presentation: In Vitro Efficacy of this compound and Related Compounds
The following table summarizes the reported in vitro activity of this compound and other relevant antiviral compounds against SARS-CoV-2 and other viruses. This data is crucial for comparative analysis and for establishing expected potency ranges in experimental setups.
| Compound | Target/Assay | Cell Line | IC50/EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 Spike Pseudoparticle Transduction | - | 1.6 µM (IC50) | - | - | [1] |
| This compound | SARS-CoV-2 | Caco-2 | 1.8 µM (IC50) | 117.9 µM | >65 | [1] |
| This compound | Influenza A Virus (IAV) | - | 11.6 µM (IC50) | - | - | [1] |
| This compound | Measles Virus (MeV) | - | 1.9 µM (IC50) | - | - | [1] |
| This compound | Human Immunodeficiency Virus 1 (HIV-1) | - | 1.5 µM (IC50) | - | - | [1] |
| This compound | Liposome Inhibition | - | 2.6 µM (EC50) | - | - | [1] |
| Remdesivir | SARS-CoV-2 RdRp | - | 1.11 µM (EC50) | >100 µM | >90 | [4] |
| Molnupiravir | SARS-CoV-2 RdRp | - | 0.22 µM (EC50) | - | - | [4] |
Experimental Protocols
Given that this compound is a viral entry inhibitor, a cell-based pseudovirus neutralization assay is a highly relevant and safe method for determining its IC50. This assay format avoids the need for handling live, infectious SARS-CoV-2 in a BSL-3 facility. Additionally, a cell viability assay should be performed in parallel to determine the compound's cytotoxicity (CC50) and calculate the selectivity index.
Protocol 1: Pseudovirus Neutralization Assay for IC50 Determination
This protocol describes the use of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein and expressing a reporter gene (e.g., luciferase or GFP) to quantify viral entry into susceptible host cells.
Objective: To determine the concentration of this compound that inhibits pseudovirus entry by 50%.
Materials:
-
This compound
-
SARS-CoV-2 spike-pseudotyped lentiviral particles (expressing luciferase)
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293T-hACE2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform a serial dilution of the compound in DMEM to achieve a range of concentrations (e.g., 100 µM to 0.01 µM). It is recommended to perform a 3-fold or 4-fold serial dilution.
-
-
Infection:
-
Carefully remove the culture medium from the seeded cells.
-
Add 50 µL of the diluted compound to the respective wells.
-
Add 50 µL of SARS-CoV-2 spike-pseudotyped lentiviral particles to each well.
-
Include "virus only" (no compound) and "cells only" (no virus or compound) controls.
-
Incubate the plate at 37°C, 5% CO2 for 48-72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the "virus only" control as 100% infection and the "cells only" control as 0% infection.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol is essential to assess whether the observed antiviral effect is due to specific inhibition of viral entry or general cytotoxicity. The MTT assay is a common method for this purpose.
Objective: To determine the concentration of this compound that reduces cell viability by 50%.
Materials:
-
This compound
-
HEK293T-hACE2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described in the pseudovirus neutralization assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound as described previously.
-
Remove the medium from the cells and add 100 µL of the diluted compound to the wells.
-
Include "cells only" (no compound) controls.
-
Incubate at 37°C, 5% CO2 for the same duration as the pseudovirus assay (48-72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate for 10 minutes at a low speed.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Normalize the data by setting the "cells only" control as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value using a non-linear regression curve fit.
-
Visualizations
Signaling Pathway of SARS-CoV-2 Entry and Inhibition
Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 and CC50 Determination
Caption: Workflow for determining the IC50 and CC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SARS-CoV-2-IN-25 Disodium Insolubility Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of SARS-CoV-2-IN-25 disodium (B8443419) during their experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems in a question-and-answer format.
Question: My powdered SARS-CoV-2-IN-25 disodium is not dissolving in my initial solvent. What should I do?
Answer: This is a common challenge with poorly soluble compounds. Here is a step-by-step approach to address this:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | Begin by using a high-purity polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. If DMSO is not effective, dimethylformamide (DMF) can be considered as an alternative, though it may have higher cytotoxicity. |
| Insufficient Mixing | Ensure vigorous mixing by vortexing the solution for at least 1-2 minutes. If solid particles are still visible, utilize a bath sonicator for 5-10 minutes to aid dissolution. |
| Low Temperature | Gently warming the solution to 37°C can enhance solubility. However, it is crucial to first verify the temperature stability of this compound to avoid degradation. |
Question: The compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This phenomenon, often referred to as "crashing out," can be mitigated with the following strategies:
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | Reduce the final concentration of the compound in your assay. When diluting, add the DMSO stock solution to the aqueous buffer slowly and drop-wise while continuously vortexing the buffer. |
| Incorrect Buffer pH | As SARS-CoV-2-IN-25 is a disodium salt, its solubility is pH-dependent. Ensure the pH of your final aqueous buffer is neutral to slightly alkaline (pH ≥ 7.2) to maintain the compound in its more soluble salt form. |
| High Final DMSO Concentration | A high concentration of the organic solvent can cause the compound to precipitate in an aqueous environment. Keep the final concentration of DMSO in your assay below 0.5% to minimize this effect and to avoid solvent-induced cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction.[1][2] The SARS-CoV-2 virus enters host cells when its spike (S) protein binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface.[3][4] this compound disrupts this interaction, thereby blocking viral entry into the host cell.
Q2: Are there alternative solvents to DMSO for this compound?
A2: While DMSO is the most common initial choice, other polar aprotic solvents like dimethylformamide (DMF) can be tested. For certain applications, a co-solvent system, such as a mixture of DMSO and ethanol, might improve solubility upon aqueous dilution.[5][6][7] Always perform a vehicle control to account for any effects of the solvent on your experiment.
Q3: How should I store the stock solution of this compound?
A3: Once the compound is fully dissolved in an organic solvent like DMSO, it is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The solution should also be protected from light.
Quantitative Data for Solvent Selection
While specific quantitative solubility data for this compound is not publicly available, the following table provides general information on common solvents used for poorly soluble compounds in biological research.
| Solvent | Polarity Index | Primary Use in Assays | Important Considerations |
| Water | 10.2 | Aqueous Buffers | Many complex organic molecules exhibit low solubility. |
| DMSO | 7.2 | High-Concentration Stock Solutions | Generally well-tolerated by most cell lines at concentrations ≤0.5%. |
| Ethanol | 5.2 | Co-solvent | Can be cytotoxic at higher concentrations; evaporation may be an issue. |
| Methanol | 6.6 | Alternative to Ethanol | Generally exhibits higher cytotoxicity in cell-based assays compared to ethanol. |
| DMF | 6.4 | For Highly Insoluble Compounds | Possesses higher toxicity than DMSO; handle with appropriate safety precautions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general procedure. The exact solvent volume should be calculated based on the lot-specific molecular weight of this compound.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Sterile amber glass vial or microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound and transfer it to a sterile vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect for undissolved particles. If present, sonicate in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a short duration to aid dissolution.
-
Once fully dissolved, store in aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous assay buffer (pH 7.2-7.4)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Pre-warm the aqueous buffer to the temperature of your experiment (e.g., 37°C).
-
Add the appropriate volume of the pre-warmed aqueous buffer to a sterile tube.
-
While gently vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution drop-by-drop to the buffer.
-
Ensure the final concentration of DMSO in the solution is at a non-toxic level, typically ≤0.5%.
-
Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer.
Visualizations
The following diagrams illustrate the mechanism of action of SARS-CoV-2-IN-25 and a logical workflow for troubleshooting insolubility issues.
Caption: SARS-CoV-2 entry pathway and inhibition by SARS-CoV-2-IN-25.
References
Technical Support Center: Optimizing SARS-CoV-2-IN-25 Disodium Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SARS-CoV-2-IN-25 disodium (B8443419) to minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is SARS-CoV-2-IN-25 disodium and what is its mechanism of action?
A1: this compound, also known as Compound CP026, is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction, with a reported half-maximal inhibitory concentration (IC50) of 1.6 µM.[1][2] It belongs to a class of compounds known as molecular tweezers. These molecules act as broad-spectrum antivirals against enveloped viruses.[3][4][5][6] Their mechanism of action involves the formation of inclusion complexes with lipid head groups in the viral membrane, which increases surface tension and disrupts the viral envelope, thereby reducing infectivity.[3][4][5] This disruption of the viral envelope is the primary mode of its antiviral activity.
Q2: What is the reported cytotoxicity of this compound?
A2: The 50% cytotoxic concentration (CC50) of this compound has been reported to be 117.9 µM in Caco-2 cells.[1] It is crucial for researchers to determine the CC50 in their specific cell line of interest, as cytotoxicity can be cell-type dependent.
Q3: How do I determine the optimal, non-cytotoxic concentration of this compound for my experiments?
A3: To determine the optimal concentration, you should perform a dose-response cytotoxicity assay in your chosen cell line. This typically involves exposing the cells to a range of concentrations of the compound and measuring cell viability after a specific incubation period. The goal is to identify the highest concentration that does not significantly impact cell viability. Standard assays for this purpose include the MTT and LDH assays.
Q4: What is a good starting range of concentrations to test for cytotoxicity?
A4: A good starting point is to test a wide range of concentrations spanning several orders of magnitude, both below and above the reported IC50 and CC50 values. For this compound, you could start with a concentration range from 0.1 µM to 200 µM. This will help in generating a complete dose-response curve to accurately determine the CC50 in your experimental system.
Troubleshooting Guides
MTT Assay Troubleshooting
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance | - Contaminated media or reagents.- Phenol (B47542) red in the culture medium.- The compound itself absorbs light at the same wavelength as formazan (B1609692). | - Use fresh, sterile media and reagents.- Use a phenol red-free medium during the MTT incubation step.- Run a control with the compound in cell-free media to measure its intrinsic absorbance and subtract this from the experimental values. |
| Low absorbance readings in control wells | - Low cell seeding density.- Cells are not healthy or are in a lag phase of growth.- Insufficient incubation time with MTT. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.- Ensure cells are healthy and properly maintained before the experiment.- Increase the MTT incubation time (typically 2-4 hours), ensuring it is optimized for your cell line. |
| Inconsistent results between replicates | - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Thoroughly dissolve the formazan crystals in a suitable solvent (e.g., DMSO, isopropanol) by gentle mixing.- Use calibrated pipettes and be consistent with pipetting techniques. |
LDH Assay Troubleshooting
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
| Problem | Possible Cause(s) | Solution(s) |
| High background LDH activity in media | - Serum in the culture medium contains LDH.- Contamination of the culture. | - Use a low-serum or serum-free medium during the compound treatment.- If serum is necessary, include a "media only" control to determine the background LDH level and subtract it from all readings.- Regularly check for and discard contaminated cultures. |
| High spontaneous LDH release in untreated cells | - Over-seeding of cells.- Harsh handling of cells during seeding or media changes. | - Optimize the cell seeding density to avoid overcrowding.- Handle cells gently to maintain membrane integrity. |
| Low LDH release even at high compound concentrations | - The compound may induce apoptosis without significant membrane rupture at the tested time points.- Insufficient incubation time. | - Consider using an assay that measures apoptosis (e.g., caspase activity assay) in parallel.- Increase the incubation time with the compound to allow for late-stage cytotoxicity and LDH release. |
Data Presentation
Table 1: Reported In Vitro Activity of this compound and a Related Compound.
| Compound | Target/Assay | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | SARS-CoV-2 Spike Pseudoparticle Transduction | - | 1.6[1] | - | - |
| Cytotoxicity | Caco-2 | - | 117.9[1] | 73.7 | |
| SARS-CoV-2-IN-28 disodium | SARS-CoV-2 Activity | Caco-2 | 1.0 | 213.1 | 213.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity (CC50) Determination
This protocol provides a general procedure for determining the 50% cytotoxic concentration (CC50) of this compound using the MTT assay.
Materials:
-
Cell line of interest (e.g., Caco-2, Vero E6)
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., a 2-fold dilution series from 200 µM down to 0.1 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (no cells) as a blank and wells with cells in medium without the compound as a negative control (100% viability).
-
Incubate the plate for a period relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the CC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Workflow for determining the CC50 of this compound using the MTT assay.
Caption: Proposed mechanism of action of this compound on enveloped viruses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Supramolecular Mechanism of Viral Envelope Disruption by Molecular Tweezers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular tweezers – a new class of potent broad-spectrum antivirals against enveloped viruses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
How to improve the stability of SARS-CoV-2-IN-25 disodium in solution
Welcome to the technical support center for SARS-CoV-2-IN-25 disodium (B8443419). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of SARS-CoV-2-IN-25 disodium in experimental settings.
Issue 1: Precipitation Observed in Aqueous Solution After Dilution from a Stock.
-
Question: I dissolved this compound in an organic solvent to create a stock solution. When I dilute it into my aqueous experimental buffer, a precipitate forms. What is happening and how can I resolve this?
-
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is less soluble.[1] The disodium salt form of the compound suggests it has ionizable groups, and its solubility in aqueous solutions can be highly dependent on pH.[2]
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer to a point below its solubility limit.[2]
-
Optimize the pH of the Aqueous Buffer: Since the compound is a disodium salt, its solubility is likely influenced by pH.[3] Experiment with a range of pH values for your buffer to identify the optimal pH for maximum solubility. For many disodium salts, a slightly basic pH may improve solubility.[4]
-
Utilize a Co-solvent System: If decreasing the concentration or adjusting the pH is not feasible for your experiment, consider using a co-solvent system.[2][5] This involves adding a small, biologically tolerated amount of an organic solvent (like DMSO or ethanol) to your final aqueous solution to help keep the compound dissolved. It is crucial to keep the final concentration of the organic solvent low, typically below 0.5%, to avoid off-target effects in biological assays.[2] Always include a vehicle control with the same co-solvent concentration in your experiments.[2]
-
Prepare Fresh Solutions: Do not use a solution that has already precipitated. Centrifuge the vial to pellet any solid material before preparing a new stock solution.[2]
-
Issue 2: Degradation of this compound in Solution Over Time.
-
Question: I've noticed a decrease in the activity of my this compound solution over a few days, even when stored at 4°C. What could be causing this instability?
-
Answer: The chemical stability of small molecules in solution can be affected by several factors, including temperature, pH, light, and oxygen.[6] Hydrolysis and oxidation are common degradation pathways.[7]
Troubleshooting Steps:
-
Optimize Storage Conditions: For long-term stability, it is generally recommended to store stock solutions of small molecules at -20°C or -80°C.[8][9] Aliquoting the stock solution into single-use vials will help to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
-
Adjust Solution pH and Use Buffers: The rate of hydrolytic degradation can be highly dependent on the pH of the solution.[3] Using a suitable buffer system (e.g., phosphate, citrate) can help maintain a stable pH and minimize degradation.[6][[“]]
-
Protect from Light: Some compounds are light-sensitive.[6] Store your solutions in amber vials or wrap them in foil to protect them from light.
-
Consider Antioxidants: If oxidation is a suspected degradation pathway, the addition of antioxidants may be beneficial, though this should be carefully considered for its potential to interfere with your assay.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While water is the most biologically compatible solvent, many organic compounds have limited aqueous solubility. For small molecules like this compound, a common practice is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[9] Always use a high-purity, anhydrous grade of the solvent.[11]
Q2: How should I store the solid (powder) form of this compound?
A2: As a general guideline for small molecules, the solid form is most stable when stored at -20°C, which can preserve it for up to 3 years.[2][8] Storage at 4°C is also an option for shorter periods (up to 2 years).[2][8] It is important to keep the powder in a desiccated environment to prevent hydration.[2]
Q3: What is the mechanism of action of SARS-CoV-2-IN-25?
A3: SARS-CoV-2-IN-25 is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction.[12][13] It interferes with the entry of the virus into host cells.[12] The virus's spike protein binds to the ACE2 receptor on human cells, and this interaction is a critical first step for infection.[14][15] By inhibiting this process, SARS-CoV-2-IN-25 prevents the virus from initiating an infection.
Quantitative Data Summary
| Parameter | Recommendation | Rationale | Citations |
| Storage of Solid Compound | -20°C for up to 3 years or 4°C for up to 2 years. Keep desiccated. | Maximizes long-term stability of the powder form. | [2][8] |
| Stock Solution Storage | Aliquot into single-use vials and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles and maintains compound integrity. | [8][9] |
| Final DMSO Concentration in Aqueous Solution | < 0.5% (ideally < 0.1% for sensitive assays). | Minimizes solvent-induced cytotoxicity and off-target effects. | [2] |
| Buffer Concentration | 5 mM to 100 mM. | Ensures adequate buffering capacity to maintain a stable pH. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Solubility
-
Prepare a series of buffers: Prepare a set of buffers with a pH range from 4 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers).
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).[2]
-
Dilute into buffers: Add a small, consistent volume of the DMSO stock solution to each of the different pH buffers to achieve the desired final concentration.
-
Equilibrate and observe: Allow the solutions to equilibrate at room temperature for a set period (e.g., 2 hours).
-
Assess solubility: Visually inspect each solution for any signs of precipitation. For a more quantitative measure, you can measure the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm).[1] The pH of the buffer that results in the clearest solution (lowest absorbance) is the optimal pH for solubility.
Protocol 2: Assessing Solution Stability by HPLC
-
Prepare the solution: Prepare a solution of this compound in the desired buffer and at the intended experimental concentration.
-
Initial analysis (Time 0): Immediately after preparation, take an aliquot of the solution, dilute it if necessary, and analyze it by High-Performance Liquid Chromatography (HPLC) to determine the initial peak area of the compound.[11]
-
Incubate under experimental conditions: Store the remaining solution under the conditions you plan to use for your experiment (e.g., 37°C in an incubator).
-
Time-point analysis: At various time points (e.g., 2, 6, 12, 24, and 48 hours), take additional aliquots and analyze them by HPLC.
-
Evaluate stability: Compare the peak area of this compound at each time point to the initial peak area at Time 0. A decrease in the peak area over time indicates degradation of the compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. jocpr.com [jocpr.com]
- 8. captivatebio.com [captivatebio.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. consensus.app [consensus.app]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biocat.com [biocat.com]
- 14. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Experimental Variability with SARS-CoV-2-IN-25 Disodium
For researchers, scientists, and drug development professionals utilizing SARS-CoV-2-IN-25 disodium (B8443419), this technical support center provides essential guidance to navigate experimental challenges and ensure data accuracy and reproducibility. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for SARS-CoV-2-IN-25 disodium.
| Parameter | Value | Cell Line | Notes |
| IC50 | 1.6 µM | - | Potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction.[1][2] |
| 1.8 µM | - | Inhibition of SARS-CoV-2.[1] | |
| 11.6 µM | - | Inhibition of Influenza A virus (IAV).[1] | |
| 1.9 µM | - | Inhibition of Measles virus (MeV).[1] | |
| 1.5 µM | - | Inhibition of HIV-1.[1] | |
| CC50 | 117.9 µM | Caco2 cells | Indicates the concentration at which 50% cytotoxicity is observed.[1] |
| EC50 | 2.6 µM | - | Effective concentration for liposome (B1194612) inhibition.[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in our IC50 values for this compound between experiments. What are the potential sources of this variability?
A1: High variability in IC50 values is a common challenge in antiviral assays and can stem from several factors. Here’s a troubleshooting guide to help you identify and mitigate these sources:
-
Cell Health and Passage Number:
-
Issue: Inconsistent cell health, high passage numbers, or contamination can significantly alter cellular responses to both the virus and the inhibitor.
-
Recommendation: Always use cells from a consistent, low-passage stock. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Pseudovirus Titer and Consistency:
-
Issue: Batch-to-batch variation in pseudovirus production can lead to differences in infectivity, affecting the apparent potency of the inhibitor.
-
Recommendation: Prepare a large, single batch of pseudovirus, titer it accurately, and aliquot for single-use to ensure consistency across multiple experiments. If using different batches, perform a bridging study to ensure comparable infectivity.
-
-
Reagent Preparation and Storage:
-
Issue: this compound is a chemical compound that may degrade with improper storage or handling. Inconsistent dilutions can also introduce significant error.
-
Recommendation: Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Store the stock solution according to the manufacturer's instructions, protected from light and moisture. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Assay Conditions:
-
Issue: Minor variations in incubation times, temperature, and CO2 levels can impact both viral entry and inhibitor activity.
-
Recommendation: Standardize all assay parameters. Use a well-calibrated incubator and ensure consistent timing for all steps, from inhibitor pre-incubation to signal detection.
-
-
Readout Method:
-
Issue: The choice of reporter (e.g., luciferase, GFP) and the detection instrument can influence the dynamic range and sensitivity of the assay.
-
Recommendation: Ensure the reporter signal is within the linear range of your detection instrument. Use appropriate controls to normalize for background and determine the signal-to-noise ratio.
-
Q2: Our measured IC50 value for this compound is significantly different from the reported value of 1.6 µM. Why might this be the case?
A2: Discrepancies between experimental and reported IC50 values can arise from differences in experimental setup. Consider the following:
-
Cell Line and Receptor Expression:
-
Issue: The cell line used in your assay may have different levels of ACE2 and TMPRSS2 expression compared to the one used for the reported value. These proteins are critical for SARS-CoV-2 spike-mediated entry.
-
Recommendation: If possible, use a cell line with stable and characterized expression of human ACE2 and TMPRSS2, such as HEK293T-ACE2 cells. Verify the expression levels in your cell line.
-
-
Pseudovirus System:
-
Issue: Different pseudovirus systems (e.g., lentiviral vs. VSV-based) can have different sensitivities to inhibitors. The specific spike protein variant used in the pseudovirus can also affect inhibitor binding.
-
Recommendation: Be aware of the specifics of the pseudovirus system you are using and how it might compare to the system used to generate the reference data.
-
-
Data Analysis:
-
Issue: The method used to calculate the IC50 (e.g., non-linear regression model) can influence the final value.
-
Recommendation: Use a standardized data analysis workflow. Ensure that your dose-response curve has a sufficient number of data points and spans a wide enough concentration range to accurately determine the top and bottom plateaus.
-
Q3: We are observing significant cytotoxicity at concentrations where we expect to see antiviral activity. How can we address this?
A3: It is crucial to differentiate between antiviral activity and cytotoxicity to avoid false-positive results.
-
Determine the Cytotoxic Concentration (CC50):
-
Recommendation: Always run a parallel cytotoxicity assay without the pseudovirus. This will allow you to determine the CC50 of this compound in your specific cell line. The reported CC50 in Caco2 cells is 117.9 µM, which provides a large therapeutic window compared to the IC50 of 1.6 µM.[1] However, this can vary between cell lines.
-
-
Calculate the Selectivity Index (SI):
-
Recommendation: The selectivity index (SI = CC50 / IC50) is a critical measure of the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile. If your calculated SI is low, it suggests that the observed "antiviral" effect may be due to cell death.
-
-
Optimize Inhibitor Concentration Range:
-
Recommendation: Based on your CC50 value, adjust the concentration range of this compound in your antiviral assay to stay well below cytotoxic levels.
-
Experimental Protocols
Detailed Methodology: SARS-CoV-2 Spike Pseudovirus Entry Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on spike-mediated pseudovirus entry.
1. Materials:
- HEK293T cells stably expressing human ACE2 (HEK293T-ACE2).
- SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles carrying a luciferase reporter gene.
- This compound.
- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- 96-well white, clear-bottom tissue culture plates.
- Luciferase assay reagent.
- Luminometer.
2. Cell Seeding:
- Seed HEK293T-ACE2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection (e.g., 1 x 104 to 2 x 104 cells per well).
- Incubate overnight at 37°C with 5% CO2.
3. Compound Preparation and Addition:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
- Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a complete dose-response curve.
- Remove the culture medium from the seeded cells and add the medium containing the different concentrations of the inhibitor. Include a "no inhibitor" control (vehicle control).
4. Pseudovirus Infection:
- Thaw the SARS-CoV-2 spike-pseudotyped virus on ice.
- Dilute the pseudovirus in culture medium to a predetermined titer that results in a robust luciferase signal without causing significant cytotoxicity.
- Add the diluted pseudovirus to each well containing the cells and inhibitor. Include a "no virus" control (cells only) for background measurement.
- Incubate the plate for 48-72 hours at 37°C with 5% CO2.
5. Luciferase Assay:
- After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
- Prepare the luciferase assay reagent according to the manufacturer's instructions.
- Add the luciferase reagent to each well and incubate for the recommended time to allow for cell lysis and signal stabilization.
- Measure the luminescence using a plate-reading luminometer.
6. Data Analysis:
- Subtract the average background luminescence (from "no virus" control wells) from all other readings.
- Normalize the data by expressing the luminescence in each well as a percentage of the "no inhibitor" control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
Visualizations
Signaling Pathway of SARS-CoV-2 Entry and Inhibition
Caption: SARS-CoV-2 entry is initiated by the binding of the Spike protein to the ACE2 receptor.
Experimental Workflow for Pseudovirus Entry Inhibition Assay
References
SARS-CoV-2-IN-25 disodium quality control and purity assessment
Technical Support Center: SARS-CoV-2-IN-25 Disodium (B8443419)
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of SARS-CoV-2-IN-25 disodium. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to dissolve. What is the recommended solvent and procedure?
A1: this compound is supplied as a salt to improve aqueous solubility. However, achieving high concentrations in aqueous buffers directly can still be challenging. We recommend the following procedure:
-
Prepare a high-concentration stock solution: First, dissolve the compound in sterile, nuclease-free water or 1X PBS. Gentle warming to 37°C and vortexing can aid dissolution.
-
Use of co-solvents (if necessary): If complete dissolution is not achieved in aqueous solutions, a water-miscible organic solvent such as DMSO can be used to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Serial Dilution: Subsequently, dilute the stock solution serially into your aqueous experimental buffer to the desired final concentration.
-
Final Solvent Concentration: Ensure the final concentration of any organic solvent in your assay is minimal (typically <0.5% v/v) to avoid affecting the biological system.
Q2: I am observing inconsistent results in my antiviral assays. What could be the cause?
A2: Inconsistent results can stem from several factors related to compound handling and stability. Here are some common causes and troubleshooting steps:
-
Compound Degradation: this compound, like many small molecules, can be sensitive to environmental conditions. Ensure the solid compound is stored at -20°C or -80°C and protected from light. Solutions should be freshly prepared for each experiment or stored in small aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.
-
Precipitation: The compound may precipitate out of the solution at the working concentration, especially in complex media. Visually inspect your solutions for any precipitate before use. If precipitation is suspected, consider sonicating the solution briefly or preparing fresh dilutions.
-
Assay Interference: At higher concentrations, some small molecules can interfere with assay components or detection methods (e.g., autofluorescence). Include appropriate vehicle controls (buffer with the same concentration of solvent used to dissolve the compound) in your experiments to identify any assay artifacts.
Q3: How can I verify the purity of my current batch of this compound?
A3: The purity of the compound can be verified using a combination of analytical techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below. For a definitive structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Q4: The color of my stock solution has changed. Is it still usable?
A4: A change in the color of a solution often indicates chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air, or improper storage temperatures. It is strongly recommended not to use a solution that has changed color, as the presence of degradation products could lead to unreliable and misleading experimental results. It is best to discard the solution and prepare a fresh one from the solid stock.
Quality Control Specifications
The following table summarizes the typical quality control specifications for this compound.
| Parameter | Specification | Method of Analysis |
| Identity | ||
| Mass Spectrum | Corresponds to structure | LC-MS (ESI) |
| 1H NMR | Corresponds to structure | 1H NMR (500 MHz) |
| Purity | ||
| HPLC Purity | ≥98% (at 254 nm) | RP-HPLC |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Water or PBS | Visual Inspection |
| Residual Solvents | ||
| Water Content | ≤ 2.0% | Karl Fischer Titration |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid
-
C18 analytical column suitable for LC-MS
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
LC-MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive and/or negative ion mode.
-
Scan Range: m/z 100-1000
-
-
Data Analysis: Analyze the mass spectrum of the eluting peak corresponding to the compound to confirm that the observed molecular ion ([M-2Na+H]⁻, [M-2Na+2H], etc.) matches the expected molecular weight of SARS-CoV-2-IN-25.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general procedure for acquiring a 1H NMR spectrum.
Materials:
-
This compound sample (2-5 mg)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1H NMR experiment.
-
Parameters: Adjust acquisition parameters (e.g., number of scans, relaxation delay) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Analyze the chemical shifts, integration values, and coupling patterns of the signals to confirm that the spectrum is consistent with the known chemical structure of SARS-CoV-2-IN-25.
Visual Guides
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
Interpreting unexpected results in SARS-CoV-2-IN-25 disodium experiments
Welcome to the technical support center for SARS-CoV-2-IN-25 disodium (B8443419). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is SARS-CoV-2-IN-25 disodium and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction.[1][2][3] It belongs to a class of compounds known as molecular tweezers, which act by disrupting the lipid envelope of enveloped viruses.[4] This disruption increases the surface tension of the viral membrane, leading to a loss of infectivity.[4]
Q2: What are the expected IC50 and CC50 values for this compound?
A2: The expected values can vary slightly depending on the cell line and assay conditions. However, published data provides a general range to expect.
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 | SARS-CoV-2 Spike Pseudoparticle | 1.6 µM | [1][2][3] |
| IC50 | SARS-CoV-2 | 1.8 µM | [1] |
| IC50 | Influenza A virus (IAV) | 11.6 µM | [1] |
| IC50 | Measles virus (MeV) | 1.9 µM | [1] |
| IC50 | Human Immunodeficiency Virus 1 (HIV-1) | 1.5 µM | [1] |
| CC50 | Caco-2 cells | 117.9 µM | [1] |
| EC50 | Liposome Inhibition | 2.6 µM | [1] |
Q3: Is this compound effective against other viruses?
A3: Yes, due to its mechanism of disrupting the viral lipid envelope, it exhibits broad-spectrum activity against other enveloped viruses such as Influenza A virus, Measles virus, and HIV-1.[1]
Troubleshooting Guides
Unexpected Result 1: Higher than Expected IC50 Value (Reduced Potency)
Q: My IC50 value for this compound is significantly higher than the reported 1.6 µM in a pseudovirus entry assay. What could be the cause?
A: Several factors could contribute to an apparent decrease in potency. Consider the following troubleshooting steps:
-
Compound Stability:
-
Question: Has the compound been stored correctly and have fresh dilutions been prepared for each experiment?
-
Action: Store the stock solution at -20°C or -80°C as recommended. Prepare fresh serial dilutions from the stock for each assay to avoid degradation.
-
-
Cell Health and Density:
-
Question: Are the host cells healthy and at the optimal confluency for the assay?
-
Action: Ensure cells are in the exponential growth phase and seeded at a consistent density. Over-confluent or unhealthy cells can affect viral entry and compound efficacy.
-
-
Assay Conditions:
-
Question: Are the incubation times and media components consistent with the protocol?
-
Action: Adhere strictly to the recommended incubation times for compound pretreatment and virus infection. Verify that the serum concentration in the media is consistent, as serum proteins can sometimes interact with test compounds.
-
-
Virus Titer:
-
Question: Is the viral titer of the pseudovirus stock optimal for the assay?
-
Action: A very high viral titer might require a higher concentration of the inhibitor to achieve 50% inhibition. Ensure the virus stock is properly tittered and used at a consistent multiplicity of infection (MOI).
-
Unexpected Result 2: High Variability Between Replicate Wells
Q: I am observing significant variability in the results between my replicate wells in both antiviral and cytotoxicity assays. What are the potential sources of this variability?
A: High variability can obscure the true effect of the compound. Here are common causes and solutions:
-
Pipetting and Mixing:
-
Question: Is my pipetting technique consistent, especially for serial dilutions and additions to the plate?
-
Action: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough but gentle mixing of cell suspensions and reagents before plating.
-
-
Edge Effects:
-
Question: Are the variable wells located at the edges of the microplate?
-
Action: The outer wells of a plate are more susceptible to evaporation. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
-
Cell Seeding:
-
Question: Is there an uneven distribution of cells across the wells?
-
Action: Ensure the cell suspension is homogenous before and during plating. Avoid letting cells settle in the reservoir before dispensing.
-
-
Compound Precipitation:
-
Question: Could the compound be precipitating out of solution at higher concentrations?
-
Action: Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or adjusting the final concentration range.
-
Unexpected Result 3: Atypical Dose-Response Curve
Q: My dose-response curve for this compound is not a standard sigmoidal shape. What could this indicate?
A: Atypical dose-response curves, such as bell-shaped or biphasic curves, can be due to several factors.
-
Off-Target Effects:
-
Question: Could the compound have off-target effects at higher concentrations?
-
Action: While the primary mechanism is lipid envelope disruption, high concentrations might induce other cellular responses that could counteract the antiviral effect or affect cell viability in a non-linear way. Consider performing additional assays to investigate potential off-target activities.
-
-
Compound Aggregation:
-
Question: Is it possible the compound is forming aggregates at certain concentrations?
-
Action: Compound aggregation can lead to a decrease in the effective concentration and result in a bell-shaped curve. Dynamic light scattering (DLS) can be used to check for aggregation.
-
-
Mechanism-Specific Effects:
-
Question: Could the mechanism of lipid raft disruption be causing this?
-
Action: Disruption of lipid rafts can have complex effects on viral budding and infectivity. Some studies have shown that cholesterol depletion can enhance the release of viral particles, but these particles have reduced infectivity.[5] This could potentially lead to a non-standard dose-response relationship depending on the assay endpoint.
-
Experimental Protocols
SARS-CoV-2 Spike Pseudovirus Entry Assay
This assay measures the ability of this compound to inhibit the entry of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein into host cells.
-
Materials:
-
HEK293T cells expressing human ACE2 (HEK293T-hACE2)
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SARS-CoV-2 Spike pseudotyped lentiviral particles (encoding a reporter like luciferase or GFP)
-
This compound
-
Complete DMEM (10% FBS, 1% Pen-Strep)
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96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed HEK293T-hACE2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the culture medium from the cells and add the compound dilutions. Incubate for 1-2 hours.
-
Add a pre-titered amount of SARS-CoV-2 Spike pseudovirus to each well.
-
Incubate for 48-72 hours.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
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Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).
-
Materials:
-
Caco-2 cells (or other relevant cell line)
-
This compound
-
Complete DMEM
-
96-well clear plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a SARS-CoV-2 pseudovirus entry assay.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
Cell toxicity of SARS-CoV-2-IN-25 disodium and mitigation strategies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SARS-CoV-2-IN-25 disodium (B8443419). The information is designed to address specific issues that may be encountered during in vitro experiments.
Quantitative Data Summary
The following table summarizes the known inhibitory and cytotoxic concentrations of SARS-CoV-2-IN-25 disodium.
| Parameter | Cell Line | Value | Reference |
| IC50 (Spike Pseudoparticle Transduction) | - | 1.6 µM | [1] |
| CC50 (Cell Cytotoxicity) | Caco2 | 117.9 µM | [1] |
| EC50 (Liposome Inhibition) | - | 2.6 µM | [1] |
| IC50 (SARS-CoV-2 Inhibition) | - | 1.8 µM | [1] |
| IC50 (IAV Inhibition) | - | 11.6 µM | [1] |
| IC50 (MeV Inhibition) | - | 1.9 µM | [1] |
| IC50 (HIV-1 Inhibition) | - | 1.5 µM | [1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction.[1][2][3] It is described as an "advanced molecular tweezer with lipid anchors," which suggests that its mechanism of action involves interaction with and potential disruption of lipid membranes, such as the viral envelope and host cell membrane, thereby inhibiting viral entry.[1]
Q2: What is the known cytotoxic concentration (CC50) of this compound?
The 50% cytotoxic concentration (CC50) of this compound has been determined to be 117.9 µM in Caco2 cells.[1] It is important to note that cytotoxicity can be cell-type dependent, and it is recommended to determine the CC50 in the specific cell line used in your experiments.
Q3: What are the potential mechanisms of cell toxicity for this compound?
While specific studies on the cytotoxic mechanism of this compound are not available, its classification as a "molecular tweezer with lipid anchors" suggests that its toxicity may be related to its interaction with cellular membranes.[1] Potential mechanisms include:
-
Membrane Disruption: The lipid anchors may facilitate insertion into the plasma membrane, leading to a loss of integrity, ion dysregulation, and eventual cell lysis (necrosis).
-
Induction of Apoptosis: Perturbation of the cell membrane can trigger intracellular signaling cascades that lead to programmed cell death (apoptosis). This could involve the activation of caspases.
-
Mitochondrial Dysfunction: Off-target effects on mitochondrial membranes could disrupt cellular energy production and initiate the intrinsic apoptotic pathway.[4]
-
Oxidative Stress: The interaction of the compound with cellular components could lead to the generation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[4]
Potential mechanisms of this compound-induced cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound in my experiments?
Several in vitro assays can be used to quantify the cytotoxicity of this compound. It is recommended to use at least two assays that measure different cellular endpoints to obtain a comprehensive understanding of the cytotoxic mechanism.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating necrosis or late apoptosis.[5][6]
-
Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[7][8][9]
-
Annexin V Staining: Detects the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[10][11] This is often used in conjunction with a viability dye like propidium (B1200493) iodide (PI) or DAPI to distinguish between early apoptotic, late apoptotic, and necrotic cells.[10][11]
Troubleshooting Guides
Q5: My cells show significant death even at low concentrations of this compound. What should I do?
-
Verify Compound Concentration: Double-check all calculations for dilutions of your stock solution.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is not toxic to your cells. Run a vehicle control (medium with solvent only) to assess this.
-
Optimize Incubation Time: Reduce the exposure time of the cells to the compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal incubation period.
-
Check Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. High cell confluence or poor cell health can increase sensitivity to cytotoxic compounds.
Q6: I am observing conflicting results between different cytotoxicity assays. Why might this be?
Different cytotoxicity assays measure distinct cellular events. Therefore, discrepancies in results can provide valuable insights into the mechanism of cell death.
-
LDH vs. Caspase Assays: A high LDH release with low caspase activation suggests a primary necrotic cell death mechanism. Conversely, high caspase activity with low LDH release points towards apoptosis.
-
Early vs. Late Markers: Annexin V is an early marker of apoptosis, while LDH release is a later event. The timing of your assay endpoint after treatment will significantly influence the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Technical Support Center: SARS-CoV-2-IN-25 Disodium-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SARS-CoV-2-IN-25 disodium (B8443419) in experimental assays. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SARS-CoV-2-IN-25 disodium?
A1: this compound is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction. Its mechanism of action is centered on disrupting the entry of the virus into host cells, which is mediated by the viral spike (S) protein. By interfering with this process, it effectively blocks the initial stage of infection.
Q2: What is the recommended solvent for reconstituting and diluting this compound?
A2: As a disodium salt, SARS-CoV-2-IN-25 is expected to be soluble in aqueous solutions. For cell culture-based assays, it is recommended to dissolve the compound in sterile, nuclease-free water or a buffered solution such as phosphate-buffered saline (PBS) to create a stock solution. Further dilutions to working concentrations should be made in the appropriate cell culture medium.
Q3: What cell lines are suitable for assays involving this compound?
A3: Suitable cell lines for these assays are those that are susceptible to SARS-CoV-2 spike-mediated entry. Commonly used cell lines include HEK293T cells overexpressing the human ACE2 receptor (HEK293T-hACE2) and Calu-3 cells (a human lung epithelial cell line) which endogenously express ACE2 and the necessary proteases for spike protein priming.
Q4: What is a typical working concentration range for this inhibitor?
A4: The reported 50% inhibitory concentration (IC50) for this compound against SARS-CoV-2 spike pseudoparticle transduction is 1.6 μM. A typical starting point for a dose-response experiment would be to use a concentration range that brackets this IC50 value. For example, a serial dilution from 100 μM down to nanomolar concentrations would be appropriate to determine the inhibitory profile.
Q5: Is it necessary to perform a cytotoxicity assay for this compound?
A5: Yes, it is crucial to assess the cytotoxicity of the compound in parallel with the inhibition assay. This helps to ensure that the observed reduction in viral entry is due to the specific inhibitory activity of the compound and not a result of cell death. The 50% cytotoxic concentration (CC50) should be determined to calculate the selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window.
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| IC50 (Inhibitory Concentration 50%) | 1.6 μM | - | Concentration at which 50% of SARS-CoV-2 spike pseudoparticle transduction is inhibited. |
| CC50 (Cytotoxic Concentration 50%) | 117.9 μM | Caco2 cells | Concentration at which 50% of cells are killed. |
| Molecular Formula | C58H46Na2O8P2 | - | - |
| Molecular Weight | 978.91 g/mol | - | - |
Experimental Protocols
SARS-CoV-2 Pseudoparticle Transduction Inhibition Assay
This protocol outlines the steps to evaluate the inhibitory effect of this compound on viral entry using a luciferase-based pseudoparticle assay.
Materials:
-
This compound
-
HEK293T-hACE2 cells
-
SARS-CoV-2 spike-pseudotyped lentiviral or retroviral particles (encoding a reporter gene like luciferase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count HEK293T-hACE2 cells.
-
Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2-fold serial dilution of this compound in complete medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., water or PBS).
-
Remove the medium from the seeded cells and add 50 µL of the diluted compound to the respective wells.
-
-
Pseudoparticle Infection:
-
Dilute the SARS-CoV-2 pseudoparticles in complete medium to a concentration that yields a high signal-to-noise ratio in the luciferase assay.
-
Add 50 µL of the diluted pseudoparticles to each well containing the compound. The final volume in each well will be 100 µL.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Cytotoxicity Assay (MTT or MTS Assay)
This protocol is to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
HEK293T-hACE2 cells (or the same cell line used in the inhibition assay)
-
Complete cell culture medium
-
96-well clear cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the inhibition assay.
-
-
Compound Treatment:
-
Prepare and add the serial dilutions of this compound to the cells as described in the inhibition assay protocol.
-
Incubate for the same duration as the inhibition assay (48-72 hours).
-
-
MTT/MTS Assay:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate further to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Visualizations
Caption: Mechanism of SARS-CoV-2 entry and inhibition by SARS-CoV-2-IN-25.
Caption: Workflow for the pseudoparticle transduction inhibition assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-virus control wells | - Luciferase reagent contamination.- Intrinsic luciferase activity in cells. | - Use fresh luciferase assay reagent.- Subtract the average background signal from all experimental wells. |
| Low signal-to-noise ratio | - Low pseudoparticle titer.- Suboptimal cell density.- Inefficient transduction of the cell line. | - Titer the pseudoparticles and use an optimal dilution.- Optimize the cell seeding density.- Ensure the cell line expresses sufficient levels of the ACE2 receptor. |
| Inconsistent results between replicate wells | - Pipetting errors.- Uneven cell distribution in the wells.- Compound precipitation at high concentrations. | - Use calibrated pipettes and ensure proper mixing.- Gently swirl the plate after cell seeding to ensure even distribution.- Check the solubility of the compound in the assay medium. If precipitation is observed, consider using a lower top concentration or a different solvent for the stock solution. |
| High cytotoxicity observed at concentrations close to the IC50 | - The compound has a narrow therapeutic window. | - The compound may not be a suitable candidate for further development due to its toxicity profile. The selectivity index (CC50/IC50) will be low. |
| No inhibitory effect observed | - Inactive compound.- Incorrect assay setup. | - Verify the identity and purity of the compound.- Include a positive control inhibitor (e.g., another known entry inhibitor) to validate the assay setup. |
Common pitfalls to avoid when working with SARS-CoV-2-IN-25 disodium
Welcome to the technical support center for SARS-CoV-2-IN-25 disodium (B8443419). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent inhibitor and to help troubleshoot common issues encountered during experimentation.
I. Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with SARS-CoV-2-IN-25 disodium.
1. Issue: Inconsistent or Lower-than-Expected Inhibitory Activity
-
Question: My pseudovirus neutralization assay is showing variable or weak inhibition with this compound. What could be the cause?
Answer: Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Compound Solubility and Aggregation: SARS-CoV-2-IN-25 is a disodium salt, which generally confers good aqueous solubility. However, at high concentrations or in certain buffer conditions, aggregation can still occur, reducing the effective concentration of the inhibitor.
-
Recommendation: Prepare fresh stock solutions in a recommended solvent (e.g., sterile, nuclease-free water or PBS) and vortex thoroughly. Perform a brief sonication if you suspect aggregation. Avoid repeated freeze-thaw cycles. It is advisable to prepare single-use aliquots.
-
-
Assay Components Interaction: The lipid anchor of this compound is designed to interact with lipid membranes. Components in your assay medium, such as serum proteins (e.g., albumin), can non-specifically bind to the inhibitor, reducing its availability to interact with the viral or cellular membranes.
-
Recommendation: If possible, reduce the serum concentration in your assay medium during the incubation period with the inhibitor. Alternatively, you can pre-incubate the cells with the inhibitor in a serum-free medium before adding the pseudovirus.
-
-
Incorrect Inhibitor Concentration: Ensure accurate calculation and dilution of the inhibitor. Given its potent nature, small errors in concentration can lead to significant changes in observed activity.
-
Recommendation: Verify your stock concentration and perform serial dilutions carefully. It is good practice to use a positive control inhibitor with a known IC50 to validate your assay setup.
-
-
Cell Density and Health: The density and health of your target cells can impact the outcome of the assay. Over-confluent or unhealthy cells may show altered susceptibility to viral entry and inhibitor action.
-
Recommendation: Ensure consistent cell seeding density and monitor cell viability throughout the experiment.
-
-
2. Issue: High Cellular Cytotoxicity
-
Question: I am observing significant cell death in my experiments, even at concentrations where I expect to see specific antiviral activity. How can I address this?
Answer: Distinguishing between specific antiviral effects and general cytotoxicity is crucial.
-
Understanding the Therapeutic Window: The selectivity index (SI), calculated as CC50/IC50, is a measure of the therapeutic window of a compound. For this compound, the reported CC50 against Caco2 cells is 117.9 µM, and the IC50 for SARS-CoV-2 inhibition is 1.8 µM, yielding a favorable SI.[1]
-
Recommendation: Always perform a concurrent cytotoxicity assay (e.g., MTT, XTT, or LDH release assay) on uninfected cells treated with the same concentrations of the inhibitor. This will help you determine the cytotoxic concentration range in your specific cell line and experimental conditions.
-
-
Off-Target Effects: As this compound targets lipid membranes, it has the potential to disrupt cellular membrane integrity and associated signaling pathways at higher concentrations. This can lead to off-target cytotoxic effects.
-
Recommendation: Use the lowest effective concentration of the inhibitor. If cytotoxicity is still a concern, consider reducing the incubation time.
-
-
Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve the inhibitor (if not an aqueous buffer) is not toxic to the cells.
-
Recommendation: Include a vehicle control (cells treated with the solvent alone at the highest concentration used) in your experiments.
-
-
II. Frequently Asked Questions (FAQs)
General Properties and Mechanism
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction.[1][2][3] It functions by inserting its lipid anchors into the viral envelope, which is thought to disrupt the membrane and inhibit the fusion process required for viral entry into host cells. It has also been shown to inhibit liposomes, indicating its membrane-disrupting capabilities.[1]
-
-
Q2: What is the IC50 of this compound?
-
A2: The IC50 for SARS-CoV-2 spike pseudoparticle transduction is 1.6 µM, and for inhibiting live SARS-CoV-2, it is 1.8 µM.[1]
-
-
Q3: Does this compound have activity against other viruses?
-
A3: Yes, it exhibits broad-spectrum antiviral activity against other enveloped viruses, including Influenza A virus (IAV), Measles virus (MeV), and HIV-1, with varying IC50 values.[1]
-
Experimental Design and Protocols
-
Q4: What is a suitable cell line for testing the activity of this compound?
-
A4: Caco-2 cells have been used to determine the cytotoxicity (CC50) of this compound.[1] For viral entry assays using pseudoparticles, 293T cells engineered to express the human ACE2 receptor are commonly used.
-
-
Q5: How should I prepare and store stock solutions of this compound?
-
A5: It is recommended to prepare stock solutions in a sterile, aqueous buffer like PBS or nuclease-free water. Due to its disodium salt form, it should have good solubility in aqueous solutions.[4][5] Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation or aggregation.
-
-
Q6: Can I use this inhibitor in animal models?
-
A6: While the in vitro data is promising, in vivo studies would require further investigation into the pharmacokinetics, biodistribution, and potential toxicity of the compound. Its lipid-anchored nature might influence its behavior in a complex biological system.
-
Data Interpretation
-
Q7: How do I interpret the IC50 and CC50 values?
-
A7: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the viral activity by 50%. The CC50 (half-maximal cytotoxic concentration) is the concentration that causes the death of 50% of the cells. A higher CC50 and a lower IC50 indicate a more favorable therapeutic window. The ratio of these two values (CC50/IC50) is the Selectivity Index (SI), with a higher SI being desirable.
-
III. Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (SARS-CoV-2 Spike Pseudoparticle) | 1.6 µM | - | [1] |
| IC50 (SARS-CoV-2) | 1.8 µM | - | [1] |
| IC50 (IAV) | 11.6 µM | - | [1] |
| IC50 (MeV) | 1.9 µM | - | [1] |
| IC50 (HIV-1) | 1.5 µM | - | [1] |
| EC50 (Liposome Inhibition) | 2.6 µM | - | [1] |
| CC50 (Cytotoxicity) | 117.9 µM | Caco2 | [1] |
IV. Experimental Protocols
1. SARS-CoV-2 Pseudovirus Neutralization Assay
This protocol is adapted from established methods for pseudotyping lentiviral particles with the SARS-CoV-2 Spike protein.
-
Cell Seeding:
-
Seed 293T-ACE2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in a serum-free or low-serum medium.
-
-
Neutralization Reaction:
-
In a separate plate, mix the diluted compound with a pre-titered amount of SARS-CoV-2 spike-pseudotyped lentiviral particles (encoding a reporter like luciferase or GFP).
-
Incubate the mixture at 37°C for 1 hour to allow the inhibitor to interact with the pseudovirus.
-
-
Infection:
-
Remove the culture medium from the 293T-ACE2 cells.
-
Add the inhibitor-pseudovirus mixture to the cells.
-
Incubate for 48-72 hours at 37°C.
-
-
Readout:
-
Measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).
-
Calculate the percentage of inhibition relative to the virus-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed your target cell line (e.g., Caco2 or 293T-ACE2) in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted compound to the cells and incubate for the same duration as your viral assay (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Readout:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the CC50 value from the dose-response curve.
-
V. Mandatory Visualizations
Caption: Potential off-target effect of this compound on cellular signaling.
Caption: Workflow for a pseudovirus neutralization assay.
References
- 1. Differential impact of lipid raft depletion on platelet-derived growth factor (PDGF)-induced ERK1/2 MAP-kinase, SRC and AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipid rafts disruption: Topics by Science.gov [science.gov]
- 3. Entry Inhibitors of SARS-CoV-2 Targeting the Transmembrane Domain of the Spike Protein [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Why is disodium salt of EDTA preferred to EDTA - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Validation & Comparative
Validating the Inhibitory Effect of SARS-CoV-2-IN-25 Disodium on SARS-CoV-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of SARS-CoV-2-IN-25 disodium (B8443419) against SARS-CoV-2, contextualized with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation of its potential as an antiviral agent.
Executive Summary
SARS-CoV-2-IN-25 disodium has emerged as a potent inhibitor of SARS-CoV-2 entry. It demonstrates significant efficacy in in vitro assays, targeting the viral envelope, a mechanism distinct from many other antivirals that target viral enzymes like the main protease (Mpro) or the RNA-dependent RNA polymerase (RdRp). This guide details its performance in key assays and compares it with other inhibitors targeting various stages of the viral life cycle.
Comparative Inhibitory Activity
The inhibitory potential of this compound has been quantified using pseudoparticle transduction and live virus assays. A comparison with other known SARS-CoV-2 inhibitors is summarized below.
| Inhibitor | Target/Mechanism of Action | IC50 (µM) | CC50 (µM) | Cell Line | Selectivity Index (SI = CC50/IC50) |
| This compound | Viral Envelope/Lipid Membrane | 1.6 (pseudoparticle), 1.8 (SARS-CoV-2) [1] | 117.9 [1] | Caco-2 | 65.5 |
| SARS-CoV-2-IN-28 disodium | Viral Envelope/Lipid Membrane | 1.0 (pseudoparticle), 0.4 (SARS-CoV-2) | 213.1 | Caco-2 | 532.75 |
| Remdesivir | RdRp | 0.77 | >100 | Vero E6 | >129.87 |
| Nirmatrelvir (PF-07321332) | Mpro | 0.0037 | >100 | Vero E6 | >27027 |
| Molnupiravir | RdRp (mutagenesis) | 0.3 | >10 | Vero E6 | >33.3 |
| Camostat mesylate | TMPRSS2 | 0.049 | >10 | Calu-3 | >204.08 |
| Nafamostat mesylate | TMPRSS2 | 0.001 | 1.34 | Calu-3 | 1340 |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary depending on the cell line and assay conditions. The data presented here is for comparative purposes.
Mechanism of Action of this compound
This compound is a broad-spectrum antiviral that targets the lipid envelope of viruses.[1] This mechanism involves the disruption of the viral membrane integrity, thereby inhibiting the virus's ability to fuse with the host cell membrane and release its genetic material. This is a distinct mechanism compared to enzyme inhibitors that target viral replication machinery.
Caption: Mechanism of action of this compound.
Experimental Protocols
SARS-CoV-2 Spike Pseudotyped Lentiviral Particle Entry Assay
This assay is a common method to screen for inhibitors of viral entry in a BSL-2 setting.
Objective: To determine the concentration at which an inhibitor reduces viral entry by 50% (IC50).
Workflow:
Caption: Workflow for a pseudotyped virus entry assay.
Detailed Steps:
-
Cell Seeding: Caco-2 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of this compound is prepared in cell culture media.
-
Incubation: The media on the cells is replaced with the media containing the diluted inhibitor.
-
Transduction: SARS-CoV-2 spike-pseudotyped lentiviral particles carrying a luciferase reporter gene are added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to controls, and the IC50 value is calculated using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Objective: To assess the toxicity of the inhibitor on the host cells.
Workflow:
References
A Comparative Analysis of SARS-CoV-2 Entry Inhibitors: A Guide for Researchers
FOR IMMEDIATE RELEASE
Ulm, Germany – December 6, 2025 – In the ongoing effort to combat the global threat of SARS-CoV-2, the development of effective viral entry inhibitors remains a critical area of research. This guide provides a comparative analysis of a novel molecular tweezer, SARS-CoV-2-IN-25 disodium (B8443419), with other established classes of SARS-CoV-2 entry inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current therapeutic strategies targeting the initial stages of viral infection.
The entry of SARS-CoV-2 into host cells is a complex process initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. This interaction triggers a cascade of events, including proteolytic cleavage of the S protein by host proteases such as transmembrane protease serine 2 (TMPRSS2) and cathepsins, ultimately leading to the fusion of the viral and host cell membranes and the release of the viral genome into the cytoplasm.[1][2] This intricate entry mechanism presents multiple targets for therapeutic intervention. This guide will compare four distinct classes of entry inhibitors, including the novel molecular tweezer SARS-CoV-2-IN-25 disodium.
This compound: A Novel Molecular Tweezer
This compound is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction with a reported half-maximal inhibitory concentration (IC50) of 1.6 µM.[3][4][5] It belongs to a class of compounds known as "molecular tweezers," which act as broad-spectrum antivirals against enveloped viruses.[6][7][8]
Mechanism of Action: Unlike inhibitors that target specific viral or host proteins, this compound employs a unique supramolecular mechanism. It is designed to form inclusion complexes with the lipid head groups of the viral membrane.[7][9] This interaction alters the orientation of the lipids and increases the surface tension of the viral envelope, leading to its disruption and a loss of infectivity.[7][9][10] This mechanism of action is not dependent on specific viral protein sequences, suggesting a higher barrier to the development of viral resistance.
Comparative Analysis with Other Entry Inhibitors
This section provides a comparative overview of this compound with three other major classes of entry inhibitors: ACE2-based peptide inhibitors, TMPRSS2 inhibitors, and Cathepsin L inhibitors. The quantitative data presented is collated from various independent studies and should be interpreted with consideration of the different experimental conditions.
Quantitative Performance Data
| Inhibitor Class | Example Compound(s) | Target | IC50 / EC50 | CC50 | Cell Line(s) | Reference(s) |
| Molecular Tweezer | This compound | Viral Envelope | IC50: 1.6 µM (pseudovirus) | 117.9 µM | Caco-2 | [3] |
| IC50: 1.8 µM (SARS-CoV-2) | [3] | |||||
| ACE2-Based Peptides | P25 | Spike Protein (RBD) | IC50: 60.8 µM (Omicron pseudovirus) | Not Reported | Not Reported | [11] |
| IC50: 455.2 µM (WT pseudovirus) | [11] | |||||
| Optimized Peptide | Spike Protein (RBD) | IC50: 1.3 µM | Not Reported | Not Reported | [12] | |
| TMPRSS2 Inhibitors | Nafamostat | TMPRSS2 | More potent than Camostat | Not Reported | Calu-3 | [13][14] |
| Camostat | TMPRSS2 | Less potent than Nafamostat | Not Reported | Calu-3 | [13][14] | |
| Cathepsin L Inhibitors | E-64d | Cathepsin L | Significant blockage of pseudovirus infection | Not Reported | 293T-ACE2 | [15] |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and CC50 (half-maximal cytotoxic concentration) values are key metrics for evaluating the potency and safety of antiviral compounds. Lower IC50/EC50 values indicate higher potency, while a higher CC50 value suggests lower cytotoxicity. The therapeutic potential of a compound is often assessed by its selectivity index (SI), calculated as CC50/IC50.
Mechanisms of Action and Signaling Pathways
The diverse mechanisms of these entry inhibitors are visualized in the following diagrams:
Caption: SARS-CoV-2 entry into the host cell can occur via two main pathways.
Caption: Mechanisms of action for different classes of SARS-CoV-2 entry inhibitors.
Experimental Protocols
The following outlines a general methodology for a pseudovirus neutralization assay, a common technique used to evaluate the efficacy of entry inhibitors in a BSL-2 laboratory setting.[1][15][16][17][18][19][20][21][22]
Caption: A generalized workflow for a pseudovirus neutralization assay.
Detailed Methodologies:
-
Cell Culture: Target cells, such as HEK293T cells stably expressing human ACE2, are cultured in appropriate media and conditions.
-
Pseudovirus Production: Pseudoviruses are typically generated by co-transfecting producer cells (e.g., HEK293T) with plasmids encoding the viral backbone (e.g., lentiviral), a reporter gene (e.g., luciferase), and the SARS-CoV-2 spike protein. The supernatant containing the pseudovirions is harvested, filtered, and titered.
-
Neutralization Assay:
-
Target cells are seeded in 96-well plates.
-
The inhibitor is serially diluted in culture medium.
-
A fixed amount of pseudovirus is mixed with the inhibitor dilutions and incubated.
-
The mixture is then added to the target cells.
-
After a defined incubation period (typically 48-72 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured.
-
The percentage of inhibition is calculated relative to untreated virus controls, and the IC50 value is determined by fitting the data to a dose-response curve.
-
-
Cytotoxicity Assay: A parallel assay, such as an MTT or CellTiter-Glo assay, is performed to determine the CC50 of the compound on the target cells to assess its toxicity.
Conclusion
The landscape of SARS-CoV-2 entry inhibitors is diverse, with each class presenting distinct advantages and mechanisms of action. This compound, with its novel molecular tweezer mechanism targeting the viral envelope, offers a promising broad-spectrum approach that may be less susceptible to viral evolution. In contrast, inhibitors targeting specific host or viral proteins, such as ACE2-based peptides, TMPRSS2 inhibitors, and Cathepsin L inhibitors, provide highly specific modes of intervention.
Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative efficacy and therapeutic potential of these different inhibitor classes. The data and methodologies presented in this guide aim to provide a valuable resource for the research community to advance the development of next-generation antiviral therapies against SARS-CoV-2 and future emerging coronaviruses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Supramolecular Mechanism of Viral Envelope Disruption by Molecular Tweezers [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular tweezers – a new class of potent broad-spectrum antivirals against enveloped viruses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular tweezers – a new class of potent broad-spectrum antivirals against enveloped viruses - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06737K [pubs.rsc.org]
- 11. Evaluation of Potential Peptide-Based Inhibitors against SARS-CoV-2 and Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide foldamer-based inhibitors of the SARS-CoV-2 S protein-human ACE2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibitors of SARS-CoV entry – Identification using an internally-controlled dual envelope pseudovirion assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SARS-CoV-2-IN-25 Disodium: A Comparative Guide to Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
The ongoing challenge of the COVID-19 pandemic and the potential for future coronavirus outbreaks necessitate a diverse arsenal (B13267) of effective antiviral therapeutics. This guide provides a comparative analysis of SARS-CoV-2-IN-25 disodium (B8443419), a spike pseudoparticle transduction inhibitor, against other prominent antiviral compounds with different mechanisms of action. This objective comparison, supported by available experimental data, aims to assist researchers and drug development professionals in evaluating the landscape of direct-acting antivirals against SARS-CoV-2.
Executive Summary
This guide benchmarks SARS-CoV-2-IN-25 disodium against three other antiviral compounds: Nirmatrelvir (the active component of Paxlovid), Ensitrelvir, and Remdesivir. These compounds were selected to represent different key mechanisms of SARS-CoV-2 inhibition:
-
This compound: An entry inhibitor that targets the viral spike protein and disrupts its interaction with host cells.
-
Nirmatrelvir & Ensitrelvir: Main protease (Mpro) inhibitors that block the cleavage of viral polyproteins, a crucial step in the viral replication cycle.
-
Remdesivir: An RNA-dependent RNA polymerase (RdRp) inhibitor that prematurely terminates the synthesis of viral RNA.
The following sections provide a detailed comparison of their in vitro efficacy, cytotoxicity, and mechanisms of action, supplemented with detailed experimental protocols and visual diagrams of the targeted pathways.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the key quantitative data for each compound based on in vitro studies. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) indicates the compound's potency in inhibiting viral activity, while the 50% cytotoxic concentration (CC50) reflects its toxicity to host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a critical measure of a compound's therapeutic window.
| Compound | Target | Assay Type | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Spike Protein (Entry) | Pseudoparticle Transduction | Caco-2 | 1.6[1] | 117.9[1] | 73.7 |
| Nirmatrelvir | Main Protease (Mpro) | Antiviral (Live Virus) | HeLa-ACE2 | ~0.033 - 0.077 | >100 | >1298 - >3030 |
| Antiviral (Live Virus) | Calu-3 | 0.45[2] | Not specified | Not applicable | ||
| Ensitrelvir | Main Protease (Mpro) | Antiviral (CPE) | VeroE6/TMPRSS2 | 0.30 - 0.99 (Omicron variants)[3] | Not specified | Not applicable |
| Antiviral (Viral Titer) | hAEC | EC90: 0.0601[3] | Not specified | Not applicable | ||
| Remdesivir | RNA-dependent RNA Polymerase (RdRp) | Antiviral (Live Virus) | Vero E6 | 0.77[4] | >100[4] | >129.87[4] |
Note: IC50/EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used in the study. Direct comparison of absolute values across different studies should be done with caution.
Mechanism of Action Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by each antiviral compound.
Caption: SARS-CoV-2 entry pathway and inhibition by this compound.
Caption: Inhibition of viral polyprotein processing by Mpro inhibitors.
References
- 1. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
- 2. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shionogimedical.com [shionogimedical.com]
- 4. profoldin.com [profoldin.com]
Comparative Guide to SARS-CoV-2 Entry Inhibitors: A Cross-Validation of In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of SARS-CoV-2-IN-25 disodium (B8443419) and other recently identified SARS-CoV-2 entry inhibitors. The data presented is compiled from various independent research publications, offering a cross-validation of their potential as antiviral agents. Due to the absence of direct head-to-head studies, this guide emphasizes the importance of considering the different experimental methodologies when comparing the potency and safety of these compounds.
Executive Summary
The emergence of SARS-CoV-2 has spurred the rapid development of antiviral therapeutics. A key strategy is the inhibition of viral entry into host cells, a critical first step in the viral lifecycle. This process is primarily mediated by the interaction of the viral Spike (S) protein with the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2). The compounds discussed in this guide target this crucial interaction or subsequent steps of viral entry.
SARS-CoV-2-IN-25 disodium , a molecular tweezer derivative, has demonstrated potent inhibition of SARS-CoV-2 pseudoparticle transduction. As alternatives, MU-UNMC-1 and MU-UNMC-2 have been identified as small molecules that effectively block the interaction between the Spike protein's receptor-binding domain (RBD) and the ACE2 receptor. This guide presents the available quantitative data on their antiviral activity and cytotoxicity, details the experimental protocols used in these assessments, and provides visual representations of the targeted signaling pathway and a general experimental workflow.
Quantitative Comparison of In Vitro Activity
The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) for each compound. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound, with higher values indicating a more favorable safety profile.
| Compound | Target Mechanism | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Virus System | Reference |
| This compound | Spike Pseudoparticle Transduction Inhibition | 1.6 | 117.9 | 73.7 | Caco-2 | SARS-CoV-2 Pseudovirus | |
| MU-UNMC-1 | Spike-RBD/ACE2 Interaction Inhibition | 0.67 | >100 | >149 | UNCN1T | Live SARS-CoV-2 | [1][2] |
| MU-UNMC-2 | Spike-RBD/ACE2 Interaction Inhibition | 1.72 | >100 | >58 | UNCN1T | Live SARS-CoV-2 | [1][2] |
Note: The presented data is derived from different studies and experimental conditions. Direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
To understand the context of the compounds' activity, the following diagrams illustrate the SARS-CoV-2 entry pathway and a generalized workflow for evaluating entry inhibitors.
Caption: SARS-CoV-2 entry pathway and points of inhibition.
Caption: Generalized experimental workflow for antiviral screening.
Detailed Experimental Protocols
A direct comparison of the inhibitory activities of the compounds is challenging due to variations in the experimental protocols across different laboratories. Key differences include the cell lines, virus systems (pseudovirus vs. live virus), and endpoint measurements used. Below are the summarized methodologies for the key experiments cited.
This compound (Molecular Tweezer)
-
Assay Type: SARS-CoV-2 Spike Pseudoparticle Transduction Inhibition Assay.
-
Cell Line: Caco-2 cells.
-
Virus System: Lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein and carrying a luciferase reporter gene.
-
Methodology:
-
Caco-2 cells were seeded in 96-well plates.
-
The compound was serially diluted and pre-incubated with the pseudovirus for a specified time.
-
The virus-compound mixture was then added to the cells.
-
After 48-72 hours of incubation, the luciferase activity in the cell lysates was measured to quantify the level of viral entry.
-
The IC50 value was calculated from the dose-response curve.
-
-
Cytotoxicity Assay: A standard MTT or similar cell viability assay was performed in parallel on Caco-2 cells treated with the compound in the absence of the virus to determine the CC50 value.
MU-UNMC-1 and MU-UNMC-2 (Spike-RBD/ACE2 Interaction Inhibitors)
-
Virus System: Live SARS-CoV-2 virus (e.g., USA-WA1/2020 isolate).
-
Methodology:
-
UNCN1T cells were seeded in 96-well plates.
-
Cells were treated with serial dilutions of the compounds.
-
Cells were then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After 24 or 48 hours, the viral load in the culture supernatant was quantified by RT-qPCR, or the cytopathic effect (CPE) was measured.
-
The IC50 values were determined from the dose-response curves.
-
-
Cytotoxicity Assay: The cytotoxicity of the compounds on UNCN1T cells was determined using an MTT assay, where cells were incubated with the compounds for the same duration as the antiviral assay. The CC50 values were reported to be greater than 100 µM for both compounds.[1]
Conclusion
This compound, MU-UNMC-1, and MU-UNMC-2 all demonstrate potent in vitro activity against SARS-CoV-2 by inhibiting viral entry, albeit through different specific mechanisms. While this compound acts by disrupting the viral envelope, MU-UNMC-1 and MU-UNMC-2 specifically target the Spike-ACE2 interaction.
The available data suggests that all three compounds have promising selectivity indices, indicating a favorable preliminary safety profile. However, the lack of standardized testing protocols and direct comparative studies necessitates careful interpretation of the results. Future cross-validation studies in the same laboratory, using identical assays and conditions, are essential for a definitive comparison of the antiviral efficacy and therapeutic potential of these and other emerging SARS-CoV-2 entry inhibitors. This guide serves as a starting point for researchers to understand the current landscape of these promising antiviral candidates and to inform the design of future comparative studies.
References
Comparative Efficacy of SARS-CoV-2 Entry Inhibitors, with a Focus on SARS-CoV-2-IN-25 Disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of SARS-CoV-2 entry inhibitors, with available data on SARS-CoV-2-IN-25 disodium (B8443419). Due to a lack of publicly available studies directly comparing the efficacy of SARS-CoV-2-IN-25 disodium across different viral strains, this document summarizes its known activity and presents a framework for comparison using data from other relevant entry inhibitors.
This compound: An Overview
This compound is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction, a crucial step in viral entry into host cells.[1][2][3] It demonstrates significant efficacy with a half-maximal inhibitory concentration (IC50) of 1.6 µM against SARS-CoV-2.[1][2] Notably, this compound also exhibits broad-spectrum antiviral potential, effectively inhibiting other enveloped viruses such as Influenza A virus (IAV), Measles virus (MeV), and Human Immunodeficiency Virus-1 (HIV-1).[1]
Efficacy Data of this compound and Comparative Entry Inhibitors
While specific data on the efficacy of this compound against variants such as Alpha, Delta, and Omicron is not currently available in published literature, the following table summarizes its known potency and presents data from other entry inhibitors for a comparative perspective. This illustrates how the efficacy of such compounds can vary across different viral strains.
Table 1: In Vitro Efficacy of SARS-CoV-2 Entry Inhibitors
| Compound | Target/Mechanism | SARS-CoV-2 (Wild Type) IC50/EC50 | Alpha Variant IC50/EC50 | Delta Variant IC50/EC50 | Omicron Variant IC50/EC50 | Reference |
| This compound | Spike Pseudoparticle Transduction Inhibitor | 1.6 µM (IC50) | Data Not Available | Data Not Available | Data Not Available | [1][2] |
| MU-UNMC-1 | Spike-ACE2 Interaction Inhibitor | 0.67 µM (IC50) | Data Not Available | Data Not Available | Data Not Available | [4] |
| MU-UNMC-2 | Spike-ACE2 Interaction Inhibitor | 1.72 µM (IC50) | Data Not Available | Data Not Available | Data Not Available | [4] |
| Etravirine | Spike-mediated Entry Inhibitor | 4.5 - 5.8 nM (EC50 against various variants) | Yes | Yes | Yes | [5][6] |
| Dolutegravir | Spike-mediated Entry Inhibitor | 10.2 - 22.9 nM (EC50 against various variants) | Yes | Yes | Yes | [5][6] |
| Aloperine derivative (Compound 5) | Entry Inhibitor | 0.5 µM (IC50, D614G) | Data Not Available | Active | Active | [7] |
Experimental Protocols
The following is a generalized protocol for a SARS-CoV-2 pseudovirus neutralization assay, a common method for determining the in vitro efficacy of entry inhibitors.
SARS-CoV-2 Pseudovirus Neutralization Assay
Objective: To determine the concentration of an inhibitor required to reduce pseudovirus entry into host cells by 50% (IC50).
Materials:
-
HEK293T cells
-
HEK293T-hACE2 cells (stably expressing human ACE2)
-
SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles carrying a reporter gene (e.g., luciferase or GFP)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Luminometer or fluorescence microscope
Method:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.
-
Virus-Compound Incubation: In a separate plate, incubate the SARS-CoV-2 pseudovirus with the different concentrations of the test compound for 1 hour at 37°C.
-
Infection: Remove the medium from the seeded HEK293T-hACE2 cells and add the virus-compound mixture to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Data Acquisition:
-
For luciferase reporter viruses, lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP reporter viruses, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: The percentage of inhibition is calculated relative to wells containing virus but no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
SARS-CoV-2 Entry Pathway
The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[8][9][10][11] This interaction triggers conformational changes in the S protein, leading to the fusion of the viral and host cell membranes and the subsequent release of the viral genome into the cytoplasm.
Caption: SARS-CoV-2 entry is initiated by Spike protein binding to the ACE2 receptor.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates the typical workflow for screening and evaluating the efficacy of potential SARS-CoV-2 entry inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of SARS-CoV-2 entry inhibitors among already approved drugs [ouci.dntb.gov.ua]
- 8. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 pandemic and research gaps: Understanding SARS-CoV-2 interaction with the ACE2 receptor and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Role of ACE2 Receptors in the Pathogenesis of Covid-19 [pubs.sciepub.com]
Independent Verification of SARS-CoV-2-IN-25 Disodium IC50 Value: A Comparative Guide
An independent verification of the IC50 value for SARS-CoV-2-IN-25 disodium (B8443419) could not be located in the currently available scientific literature. The data presented herein is based on the manufacturer's specifications and is compared with published data for other inhibitors of the SARS-CoV-2 spike protein.
This guide provides a comparative analysis of the inhibitory potency of SARS-CoV-2-IN-25 disodium against SARS-CoV-2 spike protein-mediated viral entry. The IC50 value, a standard measure of a drug's effectiveness, is compared with that of other inhibitors targeting the same viral entry pathway. Detailed experimental protocols for determining these values are also provided to ensure a comprehensive understanding of the presented data.
Comparative Analysis of IC50 Values
The following table summarizes the reported IC50 value for this compound and compares it with other inhibitors of the SARS-CoV-2 spike protein.
| Compound | Target | IC50 Value (µM) |
| This compound | Spike Pseudoparticle Transduction | 1.6 |
| DRI-C23041 | Spike-ACE2 Interaction | 4.16[1] |
| DRI-C24041 | Spike-ACE2 Interaction | 6.54[1] |
| Compound 261 | Spike-Mediated Viral Entry | 0.3[2] |
| Ligand_003 | Spike-ACE2 Interaction | -8.645 kcal·mol⁻¹ (Binding Affinity) |
| A1L35HR2m-Chol | Spike-Mediated Viral Entry | 0.00016 - 0.00553 |
Note: The IC50 values listed are from different studies and may have been determined using varied experimental conditions. Direct comparison should be made with caution. The value for Ligand_003 is presented as binding affinity, a different metric of interaction strength.
Experimental Protocols
The determination of the IC50 value for inhibitors of SARS-CoV-2 spike protein-mediated entry typically involves a pseudovirus neutralization assay. This assay utilizes a replication-defective virus (e.g., lentivirus) that has been modified to express the SARS-CoV-2 spike protein on its surface and to carry a reporter gene, such as luciferase.
Protocol: Spike Pseudoparticle Transduction Inhibition Assay
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are co-transfected with a plasmid encoding the SARS-CoV-2 spike protein, a lentiviral backbone plasmid carrying a luciferase reporter gene, and a plasmid providing the necessary viral packaging proteins.
-
Pseudovirus Production: The transfected cells produce lentiviral particles pseudotyped with the SARS-CoV-2 spike protein. The supernatant containing these pseudoviruses is harvested, filtered, and stored.
-
Target Cell Preparation: Target cells, typically HEK293T cells engineered to overexpress the human ACE2 receptor (HEK293T-ACE2), are seeded in 96-well plates and incubated to allow for cell adherence.
-
Neutralization Assay:
-
Serial dilutions of the test inhibitor (e.g., this compound) are prepared.
-
The pseudovirus preparation is incubated with the different concentrations of the inhibitor for a defined period (e.g., 1 hour) at 37°C.
-
The pseudovirus-inhibitor mixtures are then added to the HEK293T-ACE2 target cells.
-
-
Infection and Readout: The plates are incubated for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene. The cells are then lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase readings are normalized to a control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.[3][4][5][6][7]
Visualizations
Signaling Pathway of SARS-CoV-2 Spike-Mediated Viral Entry
References
- 1. Broad-Spectrum Small-Molecule Inhibitors of the SARS-CoV-2 Spike—ACE2 Protein–Protein Interaction from a Chemical Space of Privileged Protein Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entry Inhibitors of SARS-CoV-2 Targeting the Transmembrane Domain of the Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synergistic Potential of SARS-CoV-2 Entry Inhibitor, SARS-CoV-2-IN-25 Disodium, with Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ongoing challenge of the COVID-19 pandemic and the emergence of viral variants necessitate the exploration of combination therapies to enhance treatment efficacy and combat potential drug resistance. This guide provides a comparative analysis of the potential synergistic effects of SARS-CoV-2-IN-25 disodium (B8443419), a novel viral entry inhibitor, with other established antiviral agents. While direct experimental data on combinations involving SARS-CoV-2-IN-25 disodium is not yet available, this document synthesizes existing knowledge on the mechanisms of action of different antiviral classes and draws parallels from studies on other viral entry inhibitors to build a strong rationale for future research.
Introduction to this compound
This compound is a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction, with a reported IC50 of 1.6 μM.[1][2][3] Its mechanism of action is centered on disrupting the initial stages of viral infection. It acts as a viral entry inhibitor, targeting the SARS-CoV-2 spike protein, which is crucial for the virus to bind to the host cell receptor ACE2 and mediate the fusion of the viral and cellular membranes.[4][5][6] Additionally, this compound has been shown to inhibit other enveloped viruses and disrupt liposomes, suggesting a broader mechanism of interfering with viral envelopes.[1][2][3]
The Rationale for Synergistic Combination Therapy
Combining antiviral drugs with different mechanisms of action is a well-established strategy in virology.[7] This approach can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects of each drug. The primary rationale for exploring the synergy of this compound with other antivirals lies in targeting multiple, distinct stages of the viral life cycle. By inhibiting both viral entry and subsequent replication steps, such as RNA synthesis or protein processing, it is possible to achieve a more profound and durable antiviral response.
Studies have demonstrated that combining host-targeting antivirals (HTAs), which can include entry inhibitors, with direct-acting antivirals (DAAs) that target viral replication machinery, can result in synergistic suppression of SARS-CoV-2.[8]
Potential Synergistic Partners for this compound
Based on their distinct mechanisms of action, the following classes of antivirals represent promising candidates for synergistic combination with this compound.
RNA-Dependent RNA Polymerase (RdRp) Inhibitors
-
Remdesivir (B604916): A nucleotide analog prodrug that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[9][10]
-
Molnupiravir (B613847): A nucleoside analog that induces lethal mutagenesis in the viral genome during replication.[11][12]
Hypothetical Synergy: A combination of this compound with an RdRp inhibitor would target two critical and temporally distinct steps in the viral life cycle: entry and replication. This dual blockade could significantly reduce the viral load and potentially lower the required doses of each drug, thereby minimizing potential side effects. Studies on other entry inhibitors have shown synergistic effects with RdRp inhibitors. For instance, the combination of brequinar (B1684385) with remdesivir or molnupiravir has demonstrated potent inhibition of SARS-CoV-2.[13]
Protease Inhibitors
-
Paxlovid (Nirmatrelvir/Ritonavir): Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for cleaving the viral polyproteins into functional viral proteins. Ritonavir is a pharmacokinetic enhancer that inhibits the metabolism of nirmatrelvir.[14][15][16]
Hypothetical Synergy: Combining an entry inhibitor like this compound with a protease inhibitor like Paxlovid would create a formidable barrier to viral propagation. By first limiting the number of viruses that can successfully enter host cells and then preventing the maturation of new viral particles in the infected cells, this combination could effectively halt the spread of the infection. Research has shown that antiviral drug combinations targeting multiple viral components can enhance treatment efficacy.[17]
Comparative Data on Synergistic Effects of Other Entry Inhibitors
While awaiting direct data for this compound, the following table summarizes reported synergistic effects of other viral entry inhibitors when combined with direct-acting antivirals. This data provides a strong rationale for investigating similar combinations with this compound.
| Entry Inhibitor | Combination Partner (Antiviral Class) | Virus/Cell Line | Key Findings | Reference |
| Camostat (TMPRSS2 inhibitor) | Molnupiravir (RdRp inhibitor) | SARS-CoV-2 / Calu-3 cells | Strong synergistic suppression of SARS-CoV-2 infection. | [8] |
| Camostat (TMPRSS2 inhibitor) | Remdesivir (RdRp inhibitor) | SARS-CoV-2 / Calu-3 cells | Synergistic inhibition of viral replication. | [18] |
| Brequinar | Remdesivir (RdRp inhibitor) | SARS-CoV-2 / Human respiratory cells | Potent inhibition of SARS-CoV-2. | [13] |
| Brequinar | Molnupiravir (RdRp inhibitor) | SARS-CoV-2 / Human respiratory cells | More potent inhibition when used in combination. | [13] |
| MU-UNMC-2 | Remdesivir (RdRp inhibitor) | SARS-CoV-2 | High synergy observed. | [19] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of antiviral synergy. Below are methodologies for key experiments.
In Vitro Antiviral Synergy Assay (Checkerboard Assay)
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well or 384-well plates at a predetermined density and incubate overnight to allow for cell adherence.[17][20]
-
Drug Preparation: Prepare serial dilutions of this compound and the partner antiviral (e.g., remdesivir, nirmatrelvir) in cell culture medium.
-
Checkerboard Combination: Add the drugs to the cell plates in a checkerboard format, where concentrations of this compound vary along the rows and concentrations of the partner antiviral vary along the columns. Include wells with single drugs and no drugs as controls.
-
Viral Infection: Infect the cells with a known titer of SARS-CoV-2 at a specific multiplicity of infection (MOI).[7][21]
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C and 5% CO2.[7][21]
-
Assessment of Viral Activity: Quantify the extent of viral replication or cytopathic effect (CPE) using methods such as:
-
Cell Viability Assays: Use reagents like CellTiter-Glo to measure ATP content, which correlates with cell viability.[7]
-
Plaque Reduction Assay: Stain the cell monolayer to visualize and count viral plaques.
-
Reporter Virus Expression: If using a reporter virus (e.g., expressing luciferase or a fluorescent protein), measure the reporter signal.
-
-
Data Analysis: Calculate the synergy score using established models such as the Bliss independence model or the Loewe additivity model.[17]
Cytotoxicity Assay
-
Cell Seeding and Drug Addition: Follow the same procedure as the synergy assay, but without adding the virus.
-
Incubation: Incubate the plates for the same duration as the synergy assay.
-
Assessment of Cell Viability: Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Determine the 50% cytotoxic concentration (CC50) for each drug and the combination to assess the therapeutic index.
Visualizing Mechanisms and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the relevant biological pathways and experimental processes.
Caption: SARS-CoV-2 viral entry pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Spike protein mediated membrane fusion during SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coronavirus membrane fusion mechanism offers a potential target for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tackling COVID‐19 Using Remdesivir and Favipiravir as Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 13. New antiviral drug combination is highly effective against SARS-CoV-2 | Penn Today [penntoday.upenn.edu]
- 14. Paxlovid for the treatment of COVID-19: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of SARS-CoV-2-IN-25 Disodium
Essential guidance for the safe handling and disposal of SARS-CoV-2-IN-25 disodium (B8443419), a potent antiviral compound, is critical for maintaining laboratory safety and environmental compliance. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, ensuring that this research chemical is managed responsibly from acquisition to disposal. While a specific Safety Data Sheet (SDS) for SARS-CoV-2-IN-25 disodium is not publicly available, established protocols for the disposal of laboratory chemicals and antiviral compounds provide a clear framework for its safe management.
This compound is identified as a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction, with an IC50 of 1.6 μM. It has also shown inhibitory effects on other enveloped viruses.[1] Given its biological activity and potential cytotoxicity (CC50 of 117.9 μM against Caco2 cells), it must be handled with care and disposed of as hazardous chemical waste.[1]
Hazardous Waste Characterization
Before disposal, laboratory personnel must characterize the waste to ensure it is handled correctly. The following table summarizes the general characteristics of hazardous waste as defined by regulatory bodies like the Environmental Protection Agency (EPA).[2][3]
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizing materials.[2] | Ethanol, acetone, xylene[2] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[2] | Hydrochloric acid, sodium hydroxide[2] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[2] | Sodium metal, potassium cyanide[2] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. | P-listed chemicals like sodium azide (B81097) and osmium tetroxide.[2] |
While the specific characteristics of this compound are not fully detailed in the provided search results, as a bioactive chemical compound, it should be treated as potentially toxic and disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4][5]
-
Keep organic and aqueous waste separate.[6]
-
Ensure incompatible chemicals are not stored together to prevent violent reactions.[4][7] For instance, acids should be kept separate from bases, and oxidizing agents from reducing agents.[4]
2. Use of Appropriate Containers:
-
Collect waste in a container that is chemically compatible with this compound.[2][7] Plastic containers are often preferred.[2]
-
The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[7]
-
The original container may be used for waste accumulation if it is in good condition.[4]
3. Proper Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][6]
-
Include the date when the waste was first added to the container.[2]
-
Indicate the primary hazards associated with the chemical (e.g., "Toxic").
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4][7]
-
Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely toxic (P-listed) waste in your SAA.[2]
-
SAAs must be inspected weekly for any signs of leakage.[4]
5. Prohibited Disposal Methods:
-
Under no circumstances should this compound be poured down the drain. [2][3] Hazardous chemicals must never be disposed of via the sanitary sewer.[2]
-
Do not dispose of this chemical in the regular trash.[3]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for waste pickup requests.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific guidelines and the EHS department for any questions or clarification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling SARS-CoV-2-IN-25 disodium
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of SARS-CoV-2-IN-25 disodium (B8443419), a potent inhibitor of SARS-CoV-2 spike pseudoparticle transduction. Adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination when working with this potent antiviral compound.
Compound Data
SARS-CoV-2-IN-25 disodium is a powerful research compound designed to inhibit the entry of SARS-CoV-2 into host cells.[1][2][3] Below are its key properties and bioactivity metrics.
| Property | Value |
| Molecular Formula | C₅₈H₄₆Na₂O₈P₂ |
| Molecular Weight | 978.91 g/mol |
| Appearance | Solid powder (assumed) |
| Solubility | Information not available. Standard laboratory procedures for dissolving powdered compounds should be followed with caution. |
| Storage | Store at -20°C for long-term stability. |
| Bioactivity Metric | Value | Cell Line |
| IC₅₀ (Spike Pseudoparticle Transduction) | 1.6 µM | - |
| CC₅₀ (Cytotoxicity) | 117.9 µM | Caco-2 |
| Other Inhibitory Activity (IC₅₀) | SARS-CoV-2: 1.8 µM, IAV: 11.6 µM, MeV: 1.9 µM, HIV-1: 1.5 µM | - |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. All personnel must be trained in the correct donning and doffing procedures for the following equipment:
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed in the containment area. |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric. | Protects the body from splashes and aerosol contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required. | Prevents inhalation of aerosolized particles of the antiviral agent. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Handling and Experimental Protocols
All manipulations of this compound, especially in its powdered form, must be conducted within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.
Experimental Workflow
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the Class II Biosafety Cabinet by turning it on at least 10 minutes before use to allow for air purification.
-
Decontaminate the interior surfaces of the BSC with a suitable disinfectant (e.g., 70% ethanol (B145695) or a fresh 0.5% hydrogen peroxide solution).[4]
-
Place all necessary materials, including the compound, microcentrifuge tubes, pipettes, and waste containers, inside the BSC to minimize disruption of the air curtain.
-
-
Compound Handling (inside the BSC):
-
Carefully open the container of this compound.
-
To minimize aerosol generation, use a micro-spatula to gently transfer the desired amount of powder to a tared weigh boat on a calibrated balance.
-
For dissolution, add the solvent to the vessel containing the powder. Do not add the powder to the solvent, as this can increase aerosolization.
-
Once dissolved, handle the solution with standard laboratory practices for liquid reagents.
-
-
Post-Handling and Cleanup:
-
Securely cap all containers with the compound.
-
Decontaminate all surfaces and equipment within the BSC that may have come into contact with the compound.
-
Wipe down the exterior of all items being removed from the BSC.
-
Segregate all waste as per the disposal plan below.
-
Remove PPE in the designated doffing area, ensuring not to self-contaminate.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Mechanism of Action: Inhibition of Viral Entry
This compound acts as an entry inhibitor by targeting the spike protein-mediated fusion of the viral and host cell membranes.[5][6][7] This process is essential for the virus to release its genetic material into the host cell and initiate replication.
Caption: SARS-CoV-2 spike protein-mediated membrane fusion pathway and inhibition.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste. Proper segregation and disposal are critical to prevent environmental contamination and ensure compliance with institutional and local regulations.[8][9][10][11][12]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant hazardous waste bags (e.g., yellow bags for chemotherapy waste). | Place all contaminated disposable items (gloves, gowns, shoe covers, pipette tips, weigh boats) into the designated bag. When full, seal the bag and place it in a secondary rigid container for pickup by a certified hazardous waste disposal service. Incineration is the preferred final disposal method.[8] |
| Liquid Waste | Labeled, sealed, and leak-proof hazardous waste containers. | Collect all solutions containing this compound. Do not dispose of down the drain. The container should be clearly labeled with the contents. Arrange for pickup and disposal by a certified hazardous waste management company. |
| Sharps | Puncture-resistant sharps containers. | All contaminated needles, syringes, or other sharps must be placed directly into a designated sharps container. Once full, the container should be sealed and disposed of as hazardous waste, typically via incineration. |
Emergency Procedures
Spill Response:
-
Alert: Immediately notify others in the vicinity.
-
Evacuate: Evacuate the immediate area of the spill.
-
Secure: Secure the area and prevent entry.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
-
Cleanup: Only trained personnel wearing appropriate PPE should clean up the spill using an approved chemical spill kit. For powdered spills, cover with a damp cloth or paper towels to avoid aerosolization before applying absorbent materials.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
For all exposures, a copy of this handling guide and any available Safety Data Sheet (SDS) should be provided to the attending medical personnel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Sanitizing agents for virus inactivation and disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spike protein mediated membrane fusion during SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coronavirus membrane fusion mechanism offers a potential target for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. securewaste.net [securewaste.net]
- 11. usbioclean.com [usbioclean.com]
- 12. Types of Pharmaceutical Waste and How to Dispose of Them [pharmaadvancement.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
